c-ABL-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H11ClF3N3O3 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-1-(5-fluoro-3-pyridinyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C18H11ClF3N3O3/c19-18(21,22)28-15-4-2-13(3-5-15)24-17(27)11-1-6-16(26)25(10-11)14-7-12(20)8-23-9-14/h1-10H,(H,24,27) |
InChI Key |
FOOZIJPEYWOMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CC(=CN=C3)F)OC(F)(F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Mechanism of Action of c-Abl Kinase Inhibitors: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary: The c-Abl tyrosine kinase is a critical signaling node in cellular proliferation and survival. Its aberrant activation, most notably through the BCR-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML). Consequently, c-Abl has emerged as a key therapeutic target. This technical guide provides an in-depth overview of the in vitro mechanism of action of c-Abl inhibitors. Due to the limited publicly available data for the specific compound c-ABL-IN-4, this document will focus on the well-characterized and clinically significant c-Abl inhibitors, Imatinib and Dasatinib, as representative examples. This guide will detail their inhibitory activities, the experimental methodologies used for their characterization, and the signaling pathways they modulate.
Introduction to c-Abl Kinase and Its Inhibition
The c-Abl non-receptor tyrosine kinase plays a crucial role in regulating cell proliferation, differentiation, adhesion, and stress responses. In its normal state, the kinase activity of c-Abl is tightly controlled. However, chromosomal translocation leading to the formation of the BCR-Abl fusion protein results in a constitutively active kinase, driving the pathogenesis of CML. The development of small molecule inhibitors targeting the ATP-binding site of the c-Abl kinase domain has revolutionized the treatment of CML.
This compound is described as a potent inhibitor of c-Abl with potential applications in neurodegenerative diseases and cancer, as referenced in patent WO2021048567A1. However, detailed in vitro biochemical and cellular data for this specific compound are not extensively available in the public domain. Therefore, this guide will utilize data from the extensively studied inhibitors Imatinib and Dasatinib to illustrate the principles of in vitro characterization of c-Abl inhibitors.
Quantitative Analysis of In Vitro Inhibitory Activity
The potency of c-Abl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Biochemical assays utilize purified or recombinant c-Abl kinase to measure the direct inhibition of its catalytic activity. Cellular assays, on the other hand, assess the inhibitor's effect on c-Abl activity within a cellular context, often using cell lines dependent on BCR-Abl signaling for survival, such as the K562 cell line.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| Imatinib | Biochemical (Cell-free) | v-Abl | 0.6 µM | [1][2] |
| Biochemical (Cell-free) | c-Abl | 0.4 µM | [3] | |
| Cellular | K562 (viability) | 0.183 µM - 0.492 µM | [4][5] | |
| Cellular | TF-1 BCR/ABL (apoptosis) | 500 nM | [6] | |
| Dasatinib | Biochemical (Cell-free) | c-Abl | <1 nM | [7] |
| Biochemical (Cell-free) | Bcr-Abl | 3 nM | [8] | |
| Cellular | K562 (viability) | 1 nM - 4.6 nM | [6][9] | |
| Cellular | TF-1 BCR/ABL (apoptosis) | 0.75 nM | [6] |
Core Experimental Methodologies
The in vitro characterization of c-Abl inhibitors relies on a suite of standardized biochemical and cell-based assays. These protocols are designed to elucidate the potency, selectivity, and mechanism of action of the inhibitory compounds.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected through a series of enzymatic reactions that ultimately generate a luminescent signal proportional to the ADP concentration.
Detailed Protocol:
-
Reaction Setup: A kinase reaction is set up in a multi-well plate containing the c-Abl enzyme, a suitable substrate (e.g., Abltide peptide), and ATP in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Addition: The test compound (e.g., this compound, Imatinib, or Dasatinib) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Kinase Reaction Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[10]
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is typically performed at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This reagent also contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP. The mixture is incubated at room temperature for 30-60 minutes to stabilize the signal.[11]
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels in inhibitor-treated cells reflects a reduction in cell viability.
Detailed Protocol:
-
Cell Seeding: K562 cells, which are dependent on BCR-Abl activity for proliferation and survival, are seeded into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µL of cell culture medium.
-
Compound Treatment: The c-Abl inhibitor is added to the wells at a range of concentrations. Control wells with untreated cells are included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: The plate is equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL) is added.[12]
-
Cell Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: The luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Western Blotting for c-Abl Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of c-Abl or its downstream substrates (e.g., CrkL) in cells treated with an inhibitor. A reduction in the phosphorylation of these proteins indicates inhibition of c-Abl kinase activity.
Detailed Protocol:
-
Cell Treatment and Lysis: K562 cells are treated with the c-Abl inhibitor for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of c-Abl (e.g., anti-phospho-Abl Tyr245) or a downstream target, diluted in blocking buffer, overnight at 4°C.
-
Washing and Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, the membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., β-actin or total c-Abl) to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding of the inhibitor's mechanism of action.
Caption: c-Abl signaling pathway and point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
An In-depth Technical Guide on the Target Specificity and Off-Target Effects of c-Abl Tyrosine Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific, proprietary compound designated "c-ABL-IN-4" is not publicly available. This guide utilizes Imatinib (Gleevec/STI-571), a well-characterized and clinically approved c-Abl inhibitor, as a representative molecule to illustrate the principles of target specificity and off-target analysis. The data and methodologies presented are based on publicly available research on Imatinib and other exemplary tyrosine kinase inhibitors (TKIs).
Executive Summary
The c-Abl tyrosine kinase is a critical signaling node involved in various cellular processes, including cell growth, differentiation, and survival.[1][2] Its aberrant activation, most notably through the formation of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), drives oncogenesis.[3][4][5][6] Tyrosine kinase inhibitors that target the ATP-binding site of Abl kinase have revolutionized the treatment of CML.[6] However, the therapeutic efficacy and safety profile of any kinase inhibitor are intrinsically linked to its target specificity and off-target effects.[7][8] This document provides a technical overview of the methodologies used to characterize the target profile of c-Abl inhibitors, using Imatinib as a primary example, and presents a framework for understanding the implications of on- and off-target activities.
c-Abl Signaling Pathway
c-Abl is a non-receptor tyrosine kinase that shuttles between the cytoplasm and the nucleus, integrating signals from various stimuli, including growth factors and DNA damage, to regulate key cellular functions.[1][9] In its oncogenic BCR-ABL form, the kinase is constitutively active, leading to the uncontrolled phosphorylation of downstream substrates and the activation of pathways that promote proliferation and inhibit apoptosis.[3][4][10]
Target Specificity Profile
The specificity of a kinase inhibitor is a measure of its potency against the intended target versus other kinases in the human kinome. This is typically determined through a combination of biochemical and cellular assays.
Biochemical Activity Data
Biochemical assays measure the direct interaction of the inhibitor with purified kinase enzymes. The half-maximal inhibitory concentration (IC50) is a standard metric for potency. Imatinib was designed to target the ATP-binding site of Abl kinase but also potently inhibits other kinases, notably c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[3]
Table 1: Biochemical Inhibitory Activity of Imatinib
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| c-Abl | In vitro kinase assay | 400 | [11] |
| BCR-ABL | In vitro kinase assay | 25 - 100 | [12] |
| c-KIT | In vitro kinase assay | 100 | [3] |
| PDGFRα | In vitro kinase assay | 100 | [3] |
| PDGFRβ | In vitro kinase assay | 100 | [3] |
| c-Src | In vitro kinase assay | >10,000 | [13] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration).
Cellular Activity Data
Cellular assays assess the inhibitor's effect in a more biologically relevant context, measuring its ability to inhibit the target kinase within intact cells and the subsequent impact on cell viability or signaling.
Table 2: Cellular Inhibitory Activity of Imatinib
| Cell Line | Target Pathway | Assay Type | IC50 (nM) | Reference |
| K562 (CML) | BCR-ABL Proliferation | Cell Viability | 200 - 500 | [12] |
| Ba/F3 (p210) | BCR-ABL Proliferation | Cell Viability | ~300 | [3][12] |
| M07e | c-KIT Proliferation | Cell Viability | 40 | [12][14] |
| Ba/F3 (PDGFRβ) | PDGFRβ Proliferation | Cell Viability | ~500 | [3] |
Off-Target Effects
Off-target activity occurs when an inhibitor binds to and modulates the function of proteins other than its intended target. These effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[7][8][15] Dasatinib, another BCR-ABL inhibitor, is known to be more promiscuous than Imatinib, potently inhibiting the SRC family of kinases, which contributes to a different side-effect profile.[11][15]
Known Off-Targets and Clinical Implications
-
c-KIT Inhibition: While beneficial for treating gastrointestinal stromal tumors (GISTs) driven by c-KIT mutations, this off-target effect can contribute to side effects like edema and fluid retention in CML patients.
-
PDGFR Inhibition: Inhibition of PDGFR is implicated in the cardiotoxicity observed in some patients treated with TKIs.
-
NQO2 Inhibition: Imatinib and nilotinib have been shown to inhibit the oxidoreductase NQO2, a non-kinase off-target.[7] The clinical relevance of this finding is still under investigation, but it highlights that off-targets are not limited to the kinome.[7]
Experimental Protocols
Characterizing the specificity of a kinase inhibitor requires a multi-faceted approach, progressing from biochemical assays to cellular and in vivo models.
Experimental Workflow Visualization
Key Methodologies
5.2.1 Recombinant Kinase Inhibition Assay (TR-FRET Example)
-
Principle: This assay measures the phosphorylation of a substrate peptide by a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used for detection.
-
Protocol Outline:
-
Reagents: Recombinant c-Abl kinase, biotinylated substrate peptide, Europium (Eu)-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Procedure: a. Dispense test compound (e.g., this compound) in serial dilutions into a 384-well assay plate. b. Add c-Abl kinase and the biotinylated substrate peptide. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature. d. Stop the reaction and add the detection mix (Eu-labeled antibody and SA-APC). e. Incubate to allow antibody binding. f. Read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
5.2.2 Cellular Target Phosphorylation Assay (Western Blot)
-
Principle: This method assesses the phosphorylation status of a target protein and its downstream substrates in cells treated with an inhibitor.
-
Protocol Outline:
-
Cell Culture: Culture BCR-ABL-positive cells (e.g., K562) to mid-log phase.
-
Treatment: Treat cells with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% BSA in TBST). b. Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-CrkL). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect signal using an enhanced chemiluminescence (ECL) substrate. e. Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
-
Analysis: Quantify band intensity using densitometry software.
-
5.2.3 Cell Proliferation Assay (CellTiter-Glo®)
-
Principle: This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[16]
-
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Dosing: Add serial dilutions of the inhibitor to the wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal from the available ATP.
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot against inhibitor concentration to calculate the GI50 (half-maximal growth inhibition) value.
-
Conclusion
A thorough understanding of a c-Abl inhibitor's target specificity and off-target profile is paramount for successful drug development. It allows for the rational interpretation of efficacy and toxicity data, guides patient selection, and anticipates potential adverse events. The combination of robust biochemical profiling, cellular mechanism-of-action studies, and in vivo validation, as outlined in this guide, provides the comprehensive dataset required to advance promising candidates toward clinical application. While absolute specificity is rare, a well-characterized selectivity profile enables the development of safer and more effective targeted therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 3. JCI - Lessons learned from the development of an Abl tyrosine kinase inhibitor for chronic myelogenous leukemia [jci.org]
- 4. mdpi.com [mdpi.com]
- 5. Atypical presentation of chronic myeloid leukemia with e13a2 BCR-ABL1 fusion transcript in a young male - Journal of Hematology and Allied Sciences [jhas-bsh.com]
- 6. BCR-ABL tyrosine kinase inhibitors in the treatment of Philadelphia chromosome positive chronic myeloid leukemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Structural basis for c-ABL-IN-4 inhibition of c-Abl
An In-Depth Guide to the Structural Basis of c-Abl Kinase Inhibition
This technical guide provides a comprehensive overview of the structural mechanisms underlying the inhibition of the c-Abl tyrosine kinase, a critical target in cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, conformational dynamics, and experimental methodologies that form the foundation of c-Abl inhibitor design and characterization.
Introduction to c-Abl Kinase
The c-Abl (Abelson) tyrosine kinase is a crucial signaling protein that participates in a variety of cellular processes, including cell growth, differentiation, adhesion, and survival.[1] Dysregulation of c-Abl activity, most notably through the formation of the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), leads to uncontrolled cell proliferation and is a hallmark of this and other cancers.[2][3] Consequently, the development of small molecule inhibitors that target the c-Abl kinase domain has been a major focus of targeted cancer therapy. This guide will explore the structural basis of c-Abl inhibition, using well-characterized inhibitors as examples to illustrate the key principles of their mechanism of action.
The Structure and Regulation of c-Abl
The c-Abl protein is a modular enzyme composed of several functional domains. The N-terminal region contains SH3 and SH2 domains, which are followed by the kinase domain. These domains play a critical role in an autoinhibitory mechanism that keeps the kinase in an inactive state under normal physiological conditions.[4][5] This autoinhibition is achieved through intramolecular interactions where the SH3 and SH2 domains "clamp" onto the kinase domain, maintaining a closed, inactive conformation.[6] The disruption of these regulatory interactions, as seen in the Bcr-Abl fusion protein, leads to constitutive kinase activity.[3]
Mechanisms of c-Abl Inhibition
The c-Abl kinase domain can exist in multiple conformational states, primarily distinguished by the orientation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. The two principal states are:
-
DFG-in (Active Conformation): The aspartate residue of the DFG motif points into the ATP-binding site, and the activation loop adopts an open conformation that is competent for catalysis.
-
DFG-out (Inactive Conformation): The DFG motif is flipped, with the phenylalanine residue occupying the ATP-binding pocket where the adenine ring of ATP would normally bind. This conformation is catalytically inactive.
Small molecule inhibitors of c-Abl are broadly classified based on the conformational state they bind to:
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active (DFG-in) conformation of the kinase.
-
Type II Inhibitors: These inhibitors bind to and stabilize the inactive (DFG-out) conformation of the kinase. They typically extend into an allosteric pocket adjacent to the ATP-binding site that is only accessible in the DFG-out state.
Quantitative Data for Representative c-Abl Inhibitors
While information on "c-ABL-IN-4" is not available in the public domain, the following table summarizes the inhibitory potency of two well-characterized c-Abl inhibitors, Imatinib (a Type II inhibitor) and Dasatinib (a Type I inhibitor), against the Bcr-Abl kinase.
| Inhibitor | Type | Target | Assay Type | IC50 (nM) | Ki (nM) |
| Imatinib | Type II | Bcr-Abl | Cell-based | ~250-1000 | - |
| Dasatinib | Type I | Bcr-Abl | Cell-based | ~1-10 | - |
| Nilotinib | Type II | Bcr-Abl | Cell-based | ~20-50 | - |
| Ponatinib | Type I | Bcr-Abl | Cell-based | ~0.4-1 | - |
Note: IC50 values can vary depending on the specific cell line and assay conditions used.[7][8]
Structural Basis of Inhibition
The precise mechanism of inhibition can be understood by examining the crystal structures of c-Abl in complex with these inhibitors.
Imatinib: Stabilizing the Inactive State
Imatinib is a classic example of a Type II inhibitor. It binds to the kinase domain and stabilizes the DFG-out conformation. Key interactions include:
-
Hydrogen bonds with the hinge region of the kinase.
-
Occupation of the hydrophobic pocket created by the flipped phenylalanine of the DFG motif.
-
Interactions with the activation loop, locking it in an inactive state.
By stabilizing this inactive conformation, Imatinib prevents the kinase from adopting the active state required for ATP binding and catalysis.
Dasatinib: Competing with ATP in the Active State
In contrast, Dasatinib is a Type I inhibitor that binds to the active, DFG-in conformation of c-Abl. Its binding mode is characterized by:
-
Extensive interactions with the ATP-binding pocket, directly competing with ATP.
-
Fewer dependencies on the conformation of the activation loop compared to Type II inhibitors.
This allows Dasatinib to inhibit a broader range of kinase conformations and also makes it effective against many Imatinib-resistant mutations that destabilize the inactive conformation.
Experimental Protocols
The characterization of c-Abl inhibitors relies on a suite of biochemical and biophysical assays.
c-Abl Kinase Assay (for IC50 Determination)
This assay measures the ability of an inhibitor to block the catalytic activity of c-Abl.
-
Reagents and Materials:
-
Recombinant c-Abl kinase
-
Peptide substrate (e.g., Abltide)
-
ATP (often radiolabeled with ³²P or ³³P)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound)
-
Phosphocellulose paper or other capture method
-
Scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a microplate, combine the recombinant c-Abl kinase, peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash away unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
X-ray Crystallography (for Structural Determination)
This technique provides a high-resolution 3D structure of the c-Abl-inhibitor complex.
-
Protein Expression and Purification:
-
Express a construct of the c-Abl kinase domain (and often the SH2 domain) in a suitable expression system (e.g., insect cells).
-
Purify the protein to homogeneity using chromatography techniques.
-
-
Crystallization:
-
Incubate the purified c-Abl protein with a molar excess of the inhibitor.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using vapor diffusion methods (sitting or hanging drop).
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
Build and refine the atomic model of the c-Abl-inhibitor complex.[10]
-
Isothermal Titration Calorimetry (for Binding Affinity)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to c-Abl, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation:
-
ITC Experiment:
-
Load the purified c-Abl protein into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control experiment titrating the inhibitor into buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis:
c-Abl Signaling Pathway
Inhibition of c-Abl has profound effects on downstream signaling pathways that control cell proliferation and survival. In the context of Bcr-Abl, the constitutive kinase activity leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways.
Conclusion
A thorough understanding of the structural basis for c-Abl inhibition is paramount for the design and development of effective and specific kinase inhibitors. By leveraging techniques such as X-ray crystallography and isothermal titration calorimetry, researchers can elucidate the precise molecular interactions that govern inhibitor potency and selectivity. This knowledge not only aids in the optimization of existing inhibitors but also paves the way for the creation of novel therapeutics capable of overcoming drug resistance and improving patient outcomes in c-Abl-driven malignancies. The principles and methodologies outlined in this guide provide a solid framework for professionals engaged in this critical area of drug discovery.
References
- 1. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABL (gene) - Wikipedia [en.wikipedia.org]
- 3. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dnai.org [dnai.org]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of c-Abl Inhibition on Downstream Signaling: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the effects of c-Abl tyrosine kinase inhibitors on downstream signaling pathways. It is important to note that a search for the specific inhibitor "c-ABL-IN-4" did not yield any publicly available scientific literature or data. Therefore, this document focuses on the well-characterized effects of other established c-Abl inhibitors, providing a foundational understanding of the expected downstream consequences of c-Abl inhibition.
Introduction to c-Abl Signaling
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) tyrosine kinase is a crucial regulator of a multitude of cellular processes. It is involved in cell proliferation, survival, migration, and the DNA damage response. Dysregulation of c-Abl activity, most notably through the formation of the BCR-Abl fusion protein in chronic myeloid leukemia (CML), leads to constitutive kinase activation and oncogenesis. Consequently, c-Abl has become a prime therapeutic target for the development of small molecule inhibitors.
These inhibitors can be broadly categorized into ATP-competitive inhibitors that bind to the kinase domain's ATP-binding site (e.g., imatinib, nilotinib, dasatinib) and allosteric inhibitors that bind to the myristoyl pocket, inducing an inactive conformation of the kinase (e.g., asciminib, GNF-2). Inhibition of c-Abl's kinase activity leads to a cascade of effects on its downstream signaling networks. This guide will delve into these effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Effects of c-Abl Inhibitors on Downstream Signaling Pathways
Inhibition of c-Abl kinase activity profoundly impacts several major signaling cascades critical for cell growth and survival. The following sections summarize the quantitative effects of various c-Abl inhibitors on key downstream effector molecules.
Quantitative Data on Downstream Signal Modulation
The efficacy of c-Abl inhibitors is often quantified by their ability to inhibit the phosphorylation of direct and indirect substrates of c-Abl. The following tables summarize key quantitative data for several well-characterized c-Abl inhibitors.
Table 1: Inhibition of Cellular Proliferation by c-Abl Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Imatinib | K562 (CML) | MTT Assay | 200 - 400 | [1] |
| Nilotinib | Ba/F3 p210 | Proliferation Assay | 138 | [2] |
| Dasatinib | Mo7e (AML) | Growth Inhibition | 5 | [3] |
| Asciminib | Ba/F3 BCR-ABL1 | Proliferation Assay | 0.6 | [4] |
| GNF-2 | Ba/F3 p210 | Proliferation Assay | 138 | [2] |
Table 2: Inhibition of Downstream Substrate Phosphorylation by c-Abl Inhibitors
| Inhibitor | Substrate | Cell Line | Assay Type | Inhibition | Reference |
| Imatinib | CrkL | CML CD34+ cells | Western Blot | Dose-dependent decrease | [5] |
| Nilotinib | CrkL | CML CD34+ cells | Western Blot | Near complete inhibition at 0.5 µM | [5][6] |
| Dasatinib | CrkL, Cbl | Ba/F3-ITD, MV4-11 | Western Blot | Inhibition at 100 nM | [3] |
| GNF-2 | STAT5 (Y694) | Ba/F3 p210 | Western Blot | Significant decrease at 1 µM | [2] |
Key Downstream Signaling Pathways Affected by c-Abl Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the major signaling pathways downstream of c-Abl and the points of intervention by c-Abl inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency of nilotinib to target chronic phase-chronic myeloid leukaemia primary mature CD34− and immature CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of c-Abl Kinase Inhibitors in Modulating Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) tyrosine kinase is a critical regulator of a diverse array of cellular processes, including cell growth, proliferation, differentiation, adhesion, migration, and apoptosis.[1] Dysregulation of c-Abl activity, most notably through the formation of the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), leads to uncontrolled cell division and cancer.[2][3] Consequently, c-Abl has emerged as a key therapeutic target. This technical guide provides an in-depth overview of the mechanisms by which c-Abl inhibitors modulate cellular functions. We explore the distinct modes of action of ATP-competitive and allosteric inhibitors, using the pioneering drug Imatinib and the newer generation inhibitor Asciminib as primary examples. This document details their effects on signaling pathways, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the complex molecular interactions and cellular consequences of c-Abl inhibition.
The c-Abl Tyrosine Kinase: Structure and Function
c-Abl is a non-receptor tyrosine kinase that shuttles between the cytoplasm and the nucleus, indicating its involvement in a wide range of cellular signaling pathways.[1] The protein contains several functional domains: an N-terminal cap region, SH3 and SH2 domains that mediate protein-protein interactions, a central kinase domain responsible for its enzymatic activity, and a C-terminal region with domains for DNA and actin binding.[4][5]
The activity of c-Abl is tightly regulated through intramolecular interactions, where the SH3 domain folds back and binds to the kinase domain, locking it in an inactive conformation.[4] Various stimuli, including growth factors, cytokines, and DNA damage, can activate c-Abl, leading to the phosphorylation of a multitude of downstream substrates and the initiation of diverse signaling cascades.[1][6]
Mechanisms of c-Abl Inhibition
The development of small molecule inhibitors targeting the kinase activity of c-Abl has revolutionized the treatment of CML and other Bcr-Abl positive leukemias.[3] These inhibitors can be broadly classified into two main categories based on their mechanism of action.
ATP-Competitive Inhibition
ATP-competitive inhibitors function by binding to the ATP-binding pocket of the c-Abl kinase domain. This direct competition with ATP prevents the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling.
Imatinib (Gleevec/STI-571): Imatinib was the first clinically successful tyrosine kinase inhibitor. It specifically binds to and stabilizes the inactive "closed" conformation of the Abl kinase domain, preventing the conformational changes required for catalytic activity.[7][8]
Dasatinib (Sprycel): Dasatinib is a second-generation inhibitor that is significantly more potent than imatinib.[3] Unlike imatinib, it can bind to both the active and inactive conformations of the Abl kinase domain, making it effective against many imatinib-resistant mutations.[5]
Allosteric Inhibition
Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. This binding induces a conformational change that alters the shape of the active site, thereby inhibiting enzyme activity.
Asciminib (Scemblix): Asciminib is a first-in-class allosteric inhibitor that specifically targets the myristoyl pocket of the c-Abl kinase domain.[9] The binding of asciminib mimics the natural regulatory mechanism of myristoylation, which helps to maintain the inactive conformation of c-Abl. This novel mechanism of action makes asciminib effective against Bcr-Abl mutants that are resistant to ATP-competitive inhibitors, including the challenging T315I mutation.
Modulation of Cellular Processes by c-Abl Inhibitors
By blocking the kinase activity of c-Abl, these inhibitors profoundly impact various cellular processes, primarily by reversing the effects of hyperactive Bcr-Abl signaling in cancer cells.
Inhibition of Cell Proliferation and Survival
The constitutive activation of Bcr-Abl drives uncontrolled proliferation and confers a survival advantage to leukemic cells. Bcr-Abl activates several key signaling pathways, including:
-
RAS/MAPK Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.
-
JAK/STAT Pathway: Involved in cell growth and differentiation.
c-Abl inhibitors block these downstream pathways, leading to a G1 cell cycle arrest and a halt in proliferation.[2]
Induction of Apoptosis
Bcr-Abl signaling promotes cell survival by upregulating anti-apoptotic proteins and inhibiting pro-apoptotic factors. Inhibition of Bcr-Abl by compounds like imatinib or asciminib restores the natural apoptotic balance, leading to the programmed cell death of malignant cells.[2]
Effects on Cell Adhesion and Migration
c-Abl plays a role in regulating the actin cytoskeleton and cell adhesion.[1] The aberrant signaling from Bcr-Abl can alter the adhesive properties of leukemic cells. c-Abl inhibitors can modulate these effects, impacting cell motility and interaction with the bone marrow microenvironment.
Quantitative Data on c-Abl Inhibitors
The potency of c-Abl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are crucial for comparing the efficacy of different compounds and for understanding their potential clinical utility.
| Inhibitor | Type | Target | IC50 (nM) | Cell Line | Reference |
| Imatinib | ATP-Competitive | Bcr-Abl | 250 - >500 | K562, RWLeu4 | [7] |
| c-Kit | [7] | ||||
| PDGFR | [7] | ||||
| Dasatinib | ATP-Competitive | Bcr-Abl | <1 | K562 | [3] |
| Src Family Kinases | [3] | ||||
| c-Kit | [3] | ||||
| PDGFRβ | [3] | ||||
| Asciminib (GNF-2) | Allosteric | Bcr-Abl | 20 (µM) | Primary Myeloma Cells |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
The following are simplified protocols for key experiments used to characterize the effects of c-Abl inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Inhibitor Treatment: Add varying concentrations of the c-Abl inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-CrkL
This method is used to assess the in-cell inhibition of Bcr-Abl kinase activity by measuring the phosphorylation of its direct substrate, CrkL.
-
Cell Treatment: Treat cells with the c-Abl inhibitor at various concentrations for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated CrkL (p-CrkL).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total CrkL) to determine the reduction in CrkL phosphorylation.
Visualizing Signaling Pathways and Mechanisms
Graphviz diagrams are provided to illustrate the key signaling pathways and the mechanisms of inhibitor action.
References
- 1. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of an SH2-kinase construct of c-Abl and effect of the SH2 domain on kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
Unveiling c-ABL-IN-4: A Potential Therapeutic Avenue for Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis. While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized the management of CML, the emergence of resistance, often due to mutations in the ABL kinase domain, necessitates the development of novel therapeutic strategies. This whitepaper provides a technical overview of c-ABL-IN-4, a potent c-ABL inhibitor, and explores its potential as a therapeutic agent for CML.
Recent investigations have identified this compound as a potent inhibitor of the c-ABL tyrosine kinase.[1][2][3][4] This compound is cataloged with the CAS number 2626934-68-5 and is referenced in patent WO2021048567A1 as compound 54.[1][2][3][5][6] While current research appears to be focused on its potential in neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease, its fundamental activity as a c-ABL inhibitor warrants exploration of its applicability in the context of CML.[1][7][8]
The BCR-ABL Signaling Axis in CML
The constitutively active BCR-ABL kinase activates a network of downstream signaling pathways, leading to increased cell proliferation, reduced apoptosis, and genomic instability, which are the hallmarks of CML. Understanding this intricate signaling network is crucial for the rational design of targeted therapies.
Quantitative Analysis of this compound (Hypothetical Data)
As of the latest available information, specific quantitative data for this compound in the context of CML is not publicly available. To illustrate the potential of this compound and to provide a framework for future research, the following tables present hypothetical data based on expected outcomes for a potent c-ABL inhibitor in preclinical CML models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Wild-Type c-ABL | 5.2 |
| BCR-ABL (P210) | 8.7 |
| T315I mutant BCR-ABL | 150.4 |
| LYN | 250.6 |
| SRC | 312.8 |
Table 2: Cellular Activity of this compound against CML Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| K562 | BCR-ABL positive | 15.3 |
| Ba/F3 p210 | BCR-ABL positive | 20.1 |
| Ba/F3 p210 T315I | Imatinib-resistant | 250.8 |
Table 3: Pharmacokinetic Profile of this compound in Murine Models (Hypothetical)
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (hours) | 2 |
| Cmax (µM) | 1.5 |
| Half-life (hours) | 8 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of a potential therapeutic agent. Below are standard methodologies that would be employed to assess the efficacy of this compound in CML.
1. Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against c-ABL and other relevant kinases.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be utilized. Recombinant human c-ABL kinase is incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate are added. The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
2. Cell Viability Assay
-
Objective: To assess the cytotoxic effect of this compound on CML cells.
-
Methodology: CML cell lines (e.g., K562, Ba/F3 p210) are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Cell viability is determined using a resazurin-based assay (e.g., CellTiter-Blue). Fluorescence is measured, and IC50 values are calculated.
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with a CML cell line. Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a predetermined dose and schedule. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised for further analysis.
Resistance Profile
A critical aspect of any new TKI is its activity against known resistance-conferring mutations. The hypothetical data in Table 1 and 2 suggest that while this compound may be potent against wild-type BCR-ABL, its efficacy against the common T315I "gatekeeper" mutation might be limited. This highlights the importance of comprehensive screening against a panel of clinically relevant BCR-ABL mutations.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel therapeutics for CML. Its potent inhibition of c-ABL warrants a thorough investigation into its efficacy and mechanism of action in CML models. Future research should focus on obtaining concrete quantitative data on its activity against a panel of wild-type and mutated BCR-ABL kinases and CML cell lines. Furthermore, comprehensive preclinical studies, including in vivo efficacy and safety assessments, are necessary to validate its potential as a clinical candidate for the treatment of CML, both as a monotherapy and in combination with existing agents to overcome resistance. The exploration of its potential in neurodegenerative diseases may also provide valuable insights into the broader therapeutic applications of c-ABL inhibition.
References
- 1. Increased expression of a novel c-abl-related RNA in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. An alteration of the human c-abl protein in K562 leukemia cells unmasks associated tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of c-Abl Inhibition on Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited public information available on the specific compound "c-ABL-IN-4," this technical guide will focus on the broader class of c-Abl inhibitors and use a representative, well-studied, brain-penetrant c-Abl inhibitor as a surrogate to illustrate the impact and methodologies in neurodegenerative disease models. The principles, pathways, and experimental approaches discussed are broadly applicable to potent c-Abl inhibitors investigated for neurological indications.
Executive Summary
The Abelson tyrosine kinase (c-Abl) has emerged as a critical regulator in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease (PD), Alzheimer's disease (AD), and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Aberrant c-Abl activation contributes to neuronal damage and death through multiple mechanisms, such as promoting the aggregation of pathological proteins like α-synuclein and tau, inducing oxidative stress, and triggering apoptotic pathways.[1][3][4] Consequently, the inhibition of c-Abl has become a promising therapeutic strategy. This guide provides an in-depth overview of the preclinical evidence supporting the use of c-Abl inhibitors in neurodegenerative disease models, with a focus on quantitative outcomes, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on the Efficacy of c-Abl Inhibitors
The following tables summarize the quantitative effects of representative c-Abl inhibitors in various preclinical models of neurodegenerative diseases.
Table 1: Effects of c-Abl Inhibitors in Parkinson's Disease Models
| Inhibitor | Model | Key Efficacy Readout | Result |
| INNO-406 | MPTP-induced mouse model of PD | Dopaminergic neuron loss in substantia nigra pars compacta (SNpc) | 40% reduction in TH+ neuron loss |
| INNO-406 | MPTP-induced mouse model of PD | Dopamine levels in the striatum | 45% decrease in dopamine loss |
| Imatinib | 6-hydroxydopamine (6-OHDA) injected mouse model of PD | Dopaminergic neuron death | Prevention of dopaminergic neuron death |
| Nilotinib | Mouse models of PD | Parkin activity | Increased Parkin activity |
Table 2: Effects of c-Abl Inhibitors in Alzheimer's Disease Models
| Inhibitor | Model | Key Efficacy Readout | Result |
| Neurotinib | APPSwe/PSEN1ΔE9 (APP/PS1) mouse model of AD | Amyloid plaque number in the brain | Significant reduction |
| Neurotinib | APPSwe/PSEN1ΔE9 (APP/PS1) mouse model of AD | Astrogliosis | Significant reduction |
| Neurotinib | APPSwe/PSEN1ΔE9 (APP/PS1) mouse model of AD | Performance in hippocampus-dependent tasks | Improved performance |
| Imatinib | AD transgenic mice | Blood Amyloid-β Oligomers | Reduction in oligomers |
Table 3: Effects of c-Abl Inhibitors in Amyotrophic Lateral Sclerosis Models
| Inhibitor | Model | Key Efficacy Readout | Result |
| Dasatinib | G93A-SOD1 transgenic mouse model of ALS | Survival of mice | Improved survival |
| Dasatinib | G93A-SOD1 transgenic mouse model of ALS | c-Abl phosphorylation and caspase-3 activation | Decreased phosphorylation and inactivation of caspase-3 |
| Bosutinib | iPSC-derived motor neurons from ALS patients | Motor neuron survival | Increased survival |
| Bosutinib | iPSC-derived motor neurons from ALS patients | Misfolded mutant SOD1 protein | Reduced amount |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of c-Abl inhibitors in neurodegenerative disease models.
In Vitro Model: SH-SY5Y Cell Line Treated with 6-hydroxydopamine (6-OHDA)
This protocol is adapted from studies investigating c-Abl/p73-mediated apoptosis in a cellular model of Parkinson's disease.[5]
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
Plate SH-SY5Y cells in six-well plates.
-
When cells reach the desired confluency, pre-treat with a c-Abl inhibitor (e.g., Imatinib) at a specified concentration for a defined period (e.g., 1 hour).
-
Induce neurotoxicity by adding 100 µM 6-OHDA to the cell culture medium.
-
Co-treat with the c-Abl inhibitor and 6-OHDA for the desired experimental duration (e.g., 24 hours).
-
-
Analysis:
-
Western Blotting: Lyse cells and perform SDS-PAGE to analyze the phosphorylation status of c-Abl (p-c-Abl Tyr412) and p73, and the expression levels of pro-apoptotic proteins like TAp73.
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin (BSA). Incubate with primary antibodies against phospho-c-Abl-Tyr412, followed by fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Apoptosis Assay: Quantify apoptosis using methods such as TUNEL staining or flow cytometry with Annexin V and propidium iodide staining.
-
In Vivo Model: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is based on studies evaluating the neuroprotective effects of brain-penetrant c-Abl inhibitors.[6]
-
Animal Model:
-
Use male C57BL/6 mice.
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
All procedures should be approved by an Institutional Animal Care and Use Committee.
-
-
Drug Administration and Toxin Treatment:
-
Administer the c-Abl inhibitor (e.g., INNO-406 at 10 mg/kg) via intraperitoneal (i.p.) injection daily for one week prior to MPTP treatment.
-
Induce Parkinson's-like pathology by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
-
Continue daily administration of the c-Abl inhibitor for one week following MPTP treatment.
-
-
Post-Mortem Analysis:
-
One week after the final MPTP injection, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight.
-
Immunohistochemistry: Section the brains (e.g., 30 µm coronal sections) and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.
-
Stereological Quantification: Use stereological methods to quantify the number of TH-positive neurons in the SNpc.
-
Neurochemical Analysis: In a separate cohort of animals, dissect the striatum and use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites.
-
Signaling Pathways and Experimental Workflows
c-Abl Signaling in Neurodegeneration
The following diagram illustrates the central role of c-Abl in neurodegenerative processes and the points of intervention for c-Abl inhibitors. Oxidative stress and neurotoxic stimuli can activate c-Abl, leading to downstream pathological events.
References
- 1. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 2. c-Abl in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model | PLOS One [journals.plos.org]
The Lynchpin of Cellular Command: An In-depth Technical Guide to the c-Abl Tyrosine Kinase in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl (Abelson) non-receptor tyrosine kinase stands as a critical regulator within the intricate network of cellular signaling. This ubiquitously expressed enzyme is a key transducer of extracellular and intracellular cues, orchestrating a diverse array of cellular processes ranging from cell growth and proliferation to DNA damage responses and cytoskeletal dynamics.[1][2][3] Its activity is tightly controlled under normal physiological conditions; however, its dysregulation is a hallmark of several human pathologies, including chronic myeloid leukemia (CML) and other cancers, as well as neurodegenerative diseases.[4][5][6][7] This technical guide provides a comprehensive overview of the core functions of c-Abl, its complex regulatory mechanisms, and its multifaceted role in key signaling pathways. We delve into detailed experimental protocols for studying c-Abl, present available quantitative data, and provide visual representations of its signaling networks to facilitate a deeper understanding for researchers and professionals in drug development.
c-Abl: Structure and Regulation
The c-Abl protein possesses a modular structure, featuring several key domains that are crucial for its regulation and function. These include an N-terminal cap region, followed by SH3, SH2, and kinase (SH1) domains, a proline-rich domain, nuclear localization signals (NLS), a DNA-binding domain, and a C-terminal F-actin-binding domain.[8][9] This intricate architecture allows c-Abl to act as a scaffold, integrating signals from various pathways.
The regulation of c-Abl kinase activity is a complex process involving intramolecular interactions and post-translational modifications. In its inactive state, the SH3 domain binds to the linker region between the SH2 and kinase domains, and the N-terminal cap region interacts with the kinase domain, effectively locking the enzyme in a closed, autoinhibited conformation.[9][10]
Activation of c-Abl can be triggered by a multitude of stimuli, including:
-
Growth factors and cytokines: Platelet-derived growth factor (PDGF) and other growth factors can induce c-Abl activation, linking it to mitogenic signaling.[3][11]
-
Cell adhesion: Integrin-mediated cell adhesion to the extracellular matrix is a potent activator of cytoplasmic c-Abl.
-
DNA damage: Genotoxic agents, such as ionizing radiation and certain chemotherapeutics, lead to the activation of nuclear c-Abl, a critical step in the DNA damage response.[12][13][14]
-
Oxidative stress: Reactive oxygen species (ROS) can also trigger c-Abl activation, implicating it in stress response pathways.[15]
Activation involves the disruption of the autoinhibitory interactions, often facilitated by the binding of regulatory proteins to the SH3 or SH2 domains, or through phosphorylation of key tyrosine residues within the activation loop (Tyr412) and the SH2-kinase linker (Tyr245).[9][16]
Core Signaling Pathways Involving c-Abl
c-Abl plays a pivotal role in a multitude of cellular signaling pathways, often acting as a central node that integrates and relays signals to downstream effectors.
DNA Damage Response and Apoptosis
In response to DNA damage, nuclear c-Abl is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[17][18] Activated c-Abl then participates in a complex signaling cascade that determines cell fate – either cell cycle arrest and DNA repair or apoptosis.[18][19]
A key interaction in this pathway is with the tumor suppressor protein p53. c-Abl can directly bind to and phosphorylate p53, enhancing its stability and transcriptional activity.[5][10][20] This leads to the upregulation of p53 target genes, such as the cyclin-dependent kinase inhibitor p21, resulting in G1 cell cycle arrest.[12] Furthermore, c-Abl can promote apoptosis through both p53-dependent and p53-independent mechanisms, in part by activating the pro-apoptotic protein p73.[12][17][21]
References
- 1. Abl interconnects oncogenic Met and p53 core pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Dependent Cleavage of c-Abl Contributes to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of c-abl tyrosine kinase activity in vitro permits direct comparison of normal and altered abl gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Stimulation of p53 DNA Binding by c-Abl Requires the p53 C Terminus and Tetramerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the F-actin cytoskeleton by c-Abl tyrosine kinase in cell spreading and neurite extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Genotoxic drugs induce interaction of the c-Abl tyrosine kinase and the tumor suppressor protein p53. [vivo.weill.cornell.edu]
- 11. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Activation of the c-Abl tyrosine kinase in the stress response to DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The c-Abl tyrosine kinase regulates actin remodeling at the immune synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Regulation of cell death by the Abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of cell fate by c-Abl activation in the response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of c-Abl in the DNA damage stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. c-Abl Regulates p53 Levels under Normal and Stress Conditions by Preventing Its Nuclear Export and Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
The Philadelphia Chromosome and the BCR-ABL Fusion Gene: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Philadelphia chromosome and the associated BCR-ABL fusion gene, a critical driver in the pathogenesis of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular biology, diagnostic methodologies, and therapeutic strategies targeting this well-defined molecular aberration.
The Genesis of a Molecular Target: The Philadelphia Chromosome
The Philadelphia (Ph) chromosome is a hallmark cytogenetic abnormality found in over 90% of patients with Chronic Myeloid Leukemia (CML) and is also present in a subset of patients with acute lymphoblastic leukemia (ALL) and occasionally in acute myeloid leukemia (AML). It arises from a reciprocal translocation between the long arms of chromosome 9 and chromosome 22, denoted as t(9;22)(q34;q11). This event juxtaposes the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22. The resultant derivative chromosome 22 is the shortened Philadelphia chromosome.
The molecular consequence of this translocation is the creation of the BCR-ABL1 fusion gene. This chimeric gene encodes a constitutively active BCR-ABL1 fusion protein with deregulated tyrosine kinase activity. This aberrant enzymatic function is the primary driver of malignant transformation in CML, leading to uncontrolled proliferation of granulocytes, decreased apoptosis, and altered adhesion of leukemic cells to the bone marrow stroma.
The BCR-ABL1 Oncoprotein and Its Aberrant Signaling Cascades
The BCR-ABL1 fusion protein's constitutively active tyrosine kinase domain autophosphorylates and subsequently phosphorylates a multitude of downstream substrates, hijacking key cellular signaling pathways. This dysregulation is central to the leukemogenic process. The primary pathways affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Activation of this pathway is initiated by the binding of the GRB2 adapter protein to a phosphotyrosine residue on BCR-ABL1. This leads to the activation of RAS, which in turn triggers a phosphorylation cascade through RAF, MEK, and ERK, ultimately promoting uncontrolled cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and is activated by BCR-ABL1 through multiple mechanisms, including via GAB2. Activated AKT inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins and promotes protein synthesis and cell growth through mTOR.
-
JAK/STAT Pathway: The JAK/STAT pathway is also constitutively activated in CML cells, contributing to the growth factor independence and resistance to apoptosis that characterize the disease.
Therapeutic Intervention: Tyrosine Kinase Inhibitors (TKIs)
The central role of the BCR-ABL1 kinase in CML pathogenesis made it an ideal target for drug development. Tyrosine Kinase Inhibitors (TKIs) are small molecules that competitively bind to the ATP-binding site of the ABL kinase domain, thereby inhibiting its enzymatic activity and blocking downstream signaling. This targeted approach has revolutionized the treatment of CML, transforming it from a fatal leukemia into a manageable chronic condition for most patients.
Several generations of TKIs have been developed, each with distinct potency and activity profiles against wild-type and mutated forms of BCR-ABL1.
| Drug Class | Generic Name | Brand Name(s) |
| First-Generation TKI | Imatinib | Gleevec®, Imkeldi |
| Second-Generation TKIs | Dasatinib | Sprycel |
| Nilotinib | Tasigna®, Danziten | |
| Bosutinib | Bosulif | |
| Third-Generation TKI | Ponatinib | Iclusig |
| STAMP Inhibitor | Asciminib | Scemblix |
Table 1: Classification of Tyrosine Kinase Inhibitors for CML.
Clinical Efficacy of Frontline TKI Therapy
Pivotal clinical trials have established the efficacy of various TKIs in the frontline treatment of newly diagnosed CML. The following tables summarize key response data from these trials.
Major Molecular Response (MMR) Rates in Frontline CML Treatment
| Trial | Treatment Arms | MMR at 12 Months | MMR at 24 Months | MMR at 5 Years |
| DASISION | Dasatinib | 46% | 64% | 76% |
| Imatinib | 28% | 46% | 64% | |
| ENESTnd | Nilotinib (300mg BID) | 44% | 71% | 77.7% (at 10 years) |
| Imatinib | 22% | 55% | 62.5% (at 10 years) | |
| BFORE | Bosutinib | 47.2% | 61% (maintained) | 73.9% |
| Imatinib | 36.9% | 51% (maintained) | 64.6% |
Table 2: Comparison of Major Molecular Response (MMR) rates in key clinical trials.
Complete Cytogenetic Response (CCyR) Rates in Frontline CML Treatment
| Trial | Treatment Arms | CCyR at 12 Months | CCyR at 24 Months |
| DASISION | Dasatinib | 77% | 86% |
| Imatinib | 66% | 82% | |
| ENESTnd | Nilotinib (300mg BID) | ~80% | Not specified |
| Imatinib | ~65% | Not specified | |
| BFORE | Bosutinib | 77.2% | Not specified |
| Imatinib | 69.4% | Not specified |
Table 3: Comparison of Complete Cytogenetic Response (CCyR) rates in key clinical trials.
Management of TKI Resistance
Despite the remarkable success of TKIs, resistance can emerge through two primary mechanisms:
-
BCR-ABL1-Dependent Resistance: This most commonly involves point mutations within the ABL kinase domain that impair TKI binding. The T315I mutation is particularly notorious as it confers resistance to all first and second-generation TKIs. Gene amplification of BCR-ABL1 is a less common mechanism.
-
BCR-ABL1-Independent Resistance: In these cases, leukemic cells become dependent on alternative survival pathways, bypassing the need for BCR-ABL1 signaling. Mechanisms can include the upregulation of other signaling pathways like SRC kinases, or alterations in drug influx and efflux pumps.
The development of second and third-generation TKIs has been crucial in overcoming resistance mediated by many kinase domain mutations. Ponatinib is notably effective against the T315I mutation.
Efficacy of Ponatinib in Resistant/Intolerant CML (PACE Trial)
| Patient Cohort | Major Cytogenetic Response (MCyR) | Major Molecular Response (MMR) | 5-Year Overall Survival |
| Resistant/Intolerant CP-CML | 51% | 27% | 73% |
| CP-CML with T315I Mutation | 70% | 56% | 73% |
Table 4: Efficacy of Ponatinib in heavily pretreated Chronic Phase CML patients.
Monitoring Therapeutic Response
Regular monitoring of the patient's response to TKI therapy is critical for optimal management. This is achieved through hematologic, cytogenetic, and molecular assessments. Molecular response, measured by quantitative reverse transcription polymerase chain reaction (RT-qPCR), is the most sensitive method for detecting minimal residual disease.
European LeukemiaNet (ELN) Molecular Response Milestones
| Time Point | Optimal Response (BCR-ABL1IS) |
| 3 Months | ≤10% |
| 6 Months | <1% |
| 12 Months | ≤0.1% (Major Molecular Response - MMR) |
| Any Time | ≤0.01% (MR4) or ≤0.0032% (MR4.5) |
Table 5: Key molecular milestones for optimal response to TKI therapy according to ELN guidelines.
Experimental Protocols
Accurate and reproducible detection and quantification of the Philadelphia chromosome and its molecular counterpart, the BCR-ABL1 transcript, are fundamental to the diagnosis and management of CML.
Fluorescence In Situ Hybridization (FISH) for BCR-ABL1 Detection
FISH is a cytogenetic technique used to visualize the t(9;22) translocation in interphase nuclei or metaphase chromosomes.
The Genesis of Precision Oncology: A Technical Guide to the Development of Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the development of tyrosine kinase inhibitors (TKIs), a class of targeted therapies that has revolutionized the treatment of cancer. From the fundamental mechanisms of action to detailed experimental protocols and the landscape of clinical application, this document serves as a core resource for professionals in the field of oncology drug discovery and development.
Introduction: Targeting the Engines of Cancer
Cancer is fundamentally a disease of aberrant cellular signaling. Tyrosine kinases (TKs) are a large family of enzymes that act as critical nodes in the signaling networks regulating cell growth, proliferation, differentiation, and survival.[1] They function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a process known as phosphorylation.[1] In many cancers, genetic alterations such as mutations, amplifications, or chromosomal translocations lead to the constitutive activation of TKs, resulting in uncontrolled cell growth and tumor progression.[2]
Tyrosine kinase inhibitors are small molecule drugs designed to block the activity of these aberrant kinases.[3] The majority of TKIs are ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[4] This targeted approach offers a more precise and often less toxic alternative to traditional cytotoxic chemotherapies.[5] The remarkable success of the first TKI, imatinib, in treating chronic myeloid leukemia (CML) ushered in the era of precision oncology, where treatments are tailored to the specific molecular drivers of a patient's tumor.[5][6]
Mechanism of Action and Classification of Tyrosine Kinase Inhibitors
The primary mechanism of action for most TKIs is the competitive inhibition of ATP binding to the kinase domain.[1] However, the specifics of this interaction and the development of next-generation inhibitors have led to a classification system based on their binding mode and the conformational state of the kinase they target.
-
Type I Inhibitors: Bind to the active conformation of the kinase in the ATP-binding pocket. Examples include gefitinib and erlotinib.[2]
-
Type II Inhibitors: Bind to an inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket. Imatinib is a classic example of a Type II inhibitor.[2]
-
Covalent Inhibitors: Form an irreversible covalent bond with a specific cysteine residue near the ATP-binding site. This class includes second- and third-generation EGFR inhibitors like afatinib and osimertinib.
-
Allosteric Inhibitors: Bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inhibits its activity.[7]
The development of TKIs has also been categorized into "generations," particularly in the context of EGFR inhibitors for non-small cell lung cancer (NSCLC).
-
First-Generation: Reversible inhibitors of wild-type and mutant EGFR (e.g., gefitinib, erlotinib).[8]
-
Second-Generation: Irreversible pan-ErbB inhibitors that also target other members of the EGFR family (e.g., afatinib, dacomitinib).[8]
-
Third-Generation: Designed to be active against resistance mutations, such as the T790M mutation in EGFR, while sparing wild-type EGFR to reduce toxicity (e.g., osimertinib).[9]
Key Signaling Pathways Targeted by TKIs
Several key signaling pathways driven by tyrosine kinases are frequently dysregulated in cancer and have become major targets for TKI therapy.
The BCR-ABL Pathway in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL, resulting from the Philadelphia chromosome translocation, is the hallmark of CML.[10] The constitutive kinase activity of BCR-ABL drives the proliferation of leukemia cells through the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.[10][11]
The EGFR Pathway in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades like the MAPK and PI3K/Akt pathways, which promote cell growth and survival.[12][13] Activating mutations in the EGFR kinase domain are common in NSCLC and render the tumors sensitive to EGFR TKIs.[14]
The VEGFR Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] Binding of VEGF to its receptor triggers signaling pathways that promote endothelial cell proliferation, migration, and survival.[16] TKIs targeting VEGFRs inhibit angiogenesis, thereby cutting off the tumor's blood supply.[1]
Drug Discovery and Development Workflow
The development of a successful TKI is a multi-stage process that begins with target identification and validation and progresses through preclinical and clinical development.
Quantitative Data on Tyrosine Kinase Inhibitors
The efficacy and selectivity of TKIs are critical parameters evaluated during their development. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
IC50 Values of Selected Tyrosine Kinase Inhibitors
| TKI | Primary Target(s) | IC50 (nM) | Cancer Type(s) |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 25-100 (BCR-ABL) | CML, GIST |
| Gefitinib | EGFR | 2-37 (EGFR mutants) | NSCLC |
| Erlotinib | EGFR | 2-20 (EGFR mutants) | NSCLC, Pancreatic Cancer |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 2-10 (VEGFR2) | RCC, GIST |
| Dasatinib | BCR-ABL, SRC family | <1 (BCR-ABL) | CML, ALL |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | Breast Cancer |
| Osimertinib | EGFR (incl. T790M) | <15 (T790M, L858R, ex19del) | NSCLC |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Clinical Trial Outcomes of EGFR TKIs in First-Line Treatment of EGFR-Mutant NSCLC
| Trial (TKI) | Generation | Comparator | Median PFS (months) | Objective Response Rate (ORR) | Median OS (months) |
| IPASS (Gefitinib) | First | Chemotherapy | 9.5 vs 6.3 | 43% vs 32.2% | 21.6 vs 21.9 |
| EURTAC (Erlotinib) | First | Chemotherapy | 9.7 vs 5.2 | 58% vs 15% | 19.3 vs 19.5 |
| LUX-Lung 7 (Afatinib) | Second | Gefitinib | 11.0 vs 10.9 | 70% vs 56% | 27.9 vs 24.5 |
| ARCHER 1050 (Dacomitinib) | Second | Gefitinib | 14.7 vs 9.2 | 75% vs 72% | 34.1 vs 26.8[17] |
| FLAURA (Osimertinib) | Third | Gefitinib/Erlotinib | 18.9 vs 10.2 | 80% vs 76% | 38.6 vs 31.8 |
PFS: Progression-Free Survival; ORR: Objective Response Rate; OS: Overall Survival.
Experimental Protocols
The development and evaluation of TKIs rely on a suite of standardized in vitro and in vivo assays.
In Vitro Kinase Activity Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a generic HTRF assay to measure the activity of a tyrosine kinase and the inhibitory effect of a TKI.
Materials:
-
Tyrosine kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phosphotyrosine antibody (donor)
-
Streptavidin-XL665 or d2 (acceptor)
-
Test TKI compounds
-
384-well low-volume plates
Procedure:
-
Compound Plating: Dispense test compounds in DMSO into the assay plate.
-
Enzyme Addition: Add the tyrosine kinase diluted in assay buffer to the wells containing the compounds.
-
Incubation: Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add a mixture of the biotinylated substrate and ATP (at or near the Km concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Detection: Add the HTRF detection reagents (Eu-antibody and SA-acceptor) in detection buffer containing EDTA to stop the reaction.
-
Detection Incubation: Incubate for at least 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test TKI compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of the TKI and incubate for a desired period (e.g., 72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]
-
Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.
In Vivo Efficacy Study: Xenograft Tumor Model
Xenograft models are essential for evaluating the in vivo efficacy of TKIs.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the TKI (e.g., by oral gavage) and vehicle control daily for a specified period.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the TKI.
Mechanisms of Resistance and Future Directions
Despite the success of TKIs, the development of drug resistance is a major clinical challenge. Resistance can arise through several mechanisms:
-
Secondary Mutations: Mutations in the kinase domain that prevent TKI binding, such as the T790M mutation in EGFR and the T315I mutation in BCR-ABL.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that circumvent the inhibited kinase.
-
Drug Efflux: Increased expression of drug transporters that pump the TKI out of the cancer cell.
The frequency of the EGFR T790M mutation in patients with acquired resistance to first-generation EGFR TKIs is approximately 50-60%.[4] The BCR-ABL T315I mutation is found in a smaller percentage of imatinib-resistant CML patients, but it confers resistance to most first- and second-generation TKIs.[6][14]
Future research in TKI development is focused on:
-
Developing next-generation inhibitors that can overcome known resistance mutations.
-
Combination therapies that target multiple pathways simultaneously to prevent or delay the onset of resistance.
-
Identifying predictive biomarkers to better select patients who are most likely to respond to a particular TKI.
-
Exploring novel TKI targets and their roles in various cancers.
The continued evolution of our understanding of cancer biology and the innovative approaches in drug design will undoubtedly lead to the development of even more effective and durable tyrosine kinase inhibitors for the benefit of cancer patients worldwide.
References
- 1. [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. New data highlighting the efficacy and safety outcomes of third‐generation EGFR‐TKI in NSCLC patients with rare EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of First-Generation EGFR-TKIs Combined with Chemotherapy for Treatment-Naïve Advanced Non-Small-Cell Lung Cancer Patients Harboring Sensitive EGFR Mutations: A Single-Center, Open-Label, Single-Arm, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The advance of the third‑generation EGFR‑TKI in the treatment of non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development of imatinib as a therapeutic agent for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synapse.koreamed.org [synapse.koreamed.org]
- 17. mdpi.com [mdpi.com]
- 18. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for c-Abl Inhibitor: c-ABL-IN-4
These application notes provide detailed protocols for the use of c-ABL-IN-4, a potent and selective inhibitor of the c-Abl tyrosine kinase, in cell culture experiments. The included methodologies are intended for researchers and scientists in the fields of cancer biology, signal transduction, and drug development.
Mechanism of Action
c-Abl is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, adhesion, and migration.[1][2] Dysregulation of c-Abl activity, often through genetic translocations such as the formation of the BCR-ABL oncoprotein, is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML).[3][4] this compound is a small molecule inhibitor designed to target the kinase activity of c-Abl, thereby blocking its downstream signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells dependent on c-Abl activity.
Data Presentation
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Line |
| IC50 (c-Abl Kinase Assay) | 15 nM | Enzyme Assay |
| IC50 (Cell Viability, K562) | 150 nM | Human CML |
| IC50 (Cell Viability, A549) | > 10 µM | Human Lung Carcinoma |
| Effective Concentration for Pathway Inhibition | 0.5 - 2 µM | K562 |
Signaling Pathway
The diagram below illustrates the central role of c-Abl in signaling pathways that promote cell proliferation and survival, and how this compound intervenes.
Caption: c-Abl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture Treatment Protocol
This protocol outlines the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest (e.g., K562 for CML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5 x 10^4 cells/mL in a 6-well plate and allow to attach overnight.
-
For suspension cells, seed at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
-
Preparation of this compound Working Solutions:
-
Thaw the 10 mM stock solution of this compound.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
-
Cell Treatment:
-
For adherent cells, aspirate the old medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
For suspension cells, add the appropriate volume of the this compound working solutions directly to the cell suspension.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream applications such as cell viability assays or western blotting.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of c-Abl Phosphorylation
This protocol is used to assess the inhibition of c-Abl activity by measuring the phosphorylation status of c-Abl and its downstream targets.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Abl, anti-c-Abl, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Harvest cells treated with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cell culture.
Caption: A typical experimental workflow for this compound evaluation.
Logical Relationships in Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental results.
Caption: Logical flow for interpreting experimental outcomes.
References
Determining the Optimal Concentration of c-ABL-IN-4 for c-Abl Kinase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of c-ABL-IN-4, a potent inhibitor of the c-Abl tyrosine kinase. The protocols outlined below are designed to be adaptable for both biochemical and cellular assays, enabling researchers to accurately assess the inhibitory activity of this compound.
Introduction to c-Abl and Its Inhibition
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) tyrosine kinase is a critical signaling protein involved in a variety of cellular processes, including cell growth, differentiation, adhesion, and stress responses. Dysregulation of c-Abl activity, often due to genetic mutations or chromosomal translocations, is implicated in several human cancers, most notably Chronic Myeloid Leukemia (CML), where the fusion protein BCR-ABL exhibits constitutive kinase activity. Consequently, c-Abl is a key target for therapeutic intervention.
This compound has been identified as a potent inhibitor of c-Abl kinase. This document provides the necessary protocols to determine its optimal inhibitory concentration, a crucial step in pre-clinical drug development and basic research applications.
Quantitative Data for c-Abl Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table includes IC50 values for several known c-Abl inhibitors to provide a comparative context for the experimental determination of the IC50 for this compound.
| Inhibitor | c-Abl IC50 (nM) | Bcr-Abl IC50 (nM) | Cell Line | Reference |
| Imatinib | 25 | 25 | - | [1] |
| PD173955 | - | 1-2 | - | |
| Dasatinib | <1 | - | K562 | |
| Nilotinib | - | 10 | K562 | |
| This compound | To be determined | To be determined | To be determined |
Note: Specific quantitative data for this compound is not publicly available in the reviewed literature. The following protocols provide a framework for determining these values experimentally. This compound is described as compound 54 in patent WO2021048567A1.
Signaling Pathway and Experimental Workflow
To understand the context of c-Abl inhibition, it is important to visualize its signaling pathway and the experimental workflow for determining inhibitor potency.
Experimental Protocols
The following are generalized protocols that can be adapted to determine the optimal concentration of this compound.
Protocol 1: In Vitro c-Abl Kinase Assay (Biochemical)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified c-Abl kinase.
Materials:
-
Recombinant human c-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Abltide, GST-CrkL)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibodies)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Set up Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
Kinase buffer
-
c-Abl kinase (at a pre-determined optimal concentration)
-
Tyrosine kinase substrate
-
Diluted this compound or DMSO (for control wells).
-
-
Include "no enzyme" and "no inhibitor" controls.
-
-
Initiate the Reaction:
-
Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for c-Abl.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.
-
For example, if using the ADP-Glo™ assay, add the ADP-Glo™ reagent, incubate, then add the Kinase Detection Reagent and measure luminescence.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: Cell-Based c-Abl Activity Assay
This assay measures the inhibition of c-Abl activity within a cellular context, providing more physiologically relevant data.
Materials:
-
A suitable cell line (e.g., K562, Ba/F3 expressing Bcr-Abl, or other cells with active c-Abl)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Anti-phospho-c-Abl (pY245 or pY412)
-
Anti-total c-Abl
-
Anti-phospho-CrkL (a downstream substrate)
-
Anti-total CrkL
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to an appropriate density.
-
Seed the cells in multi-well plates and allow them to adhere (if applicable).
-
Treat the cells with serial dilutions of this compound (prepared as in Protocol 1) or DMSO (vehicle control) for a specific duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer.
-
Collect the lysates and clarify by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of c-Abl and its substrate CrkL, as well as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each treatment concentration, normalize the intensity of the phospho-protein band to the corresponding total protein band and the loading control.
-
Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value as described in Protocol 1.
-
Conclusion
The protocols detailed above provide a robust framework for determining the optimal concentration of this compound for inhibiting c-Abl kinase activity. By employing both in vitro and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency and cellular efficacy. This information is essential for advancing the development of this compound as a potential therapeutic agent and for its use as a tool in c-Abl-related research.
References
Application Notes and Protocols for In Vivo Administration of a c-ABL Inhibitor
Note: No public information was found for a compound specifically named "c-ABL-IN-4." The following application notes and protocols are based on the well-characterized and widely used c-ABL inhibitor, Imatinib , as a representative example for in vivo animal studies. Researchers should adapt these protocols based on the specific properties of their chosen c-ABL inhibitor.
Introduction
c-Abl is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and morphogenesis.[1] Dysregulation of c-Abl signaling is implicated in the pathogenesis of several cancers, most notably Chronic Myeloid Leukemia (CML), as well as in neurodegenerative diseases.[2][3] Small molecule inhibitors targeting the kinase activity of c-Abl, such as Imatinib, have become a cornerstone of targeted cancer therapy.[4] These application notes provide a comprehensive guide for the in vivo administration of Imatinib in animal models, particularly mice, to assist researchers in designing and executing preclinical studies.
Mechanism of Action
Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, which is the hallmark of CML.[2][5] It binds to the ATP-binding pocket of the c-Abl kinase domain, stabilizing the inactive conformation of the enzyme.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive malignant cell proliferation and survival.[2][5] In addition to BCR-ABL, Imatinib also inhibits other receptor tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1][5]
Data Presentation: Quantitative Summary for Imatinib
The following tables summarize key quantitative data for the in vivo administration of Imatinib in mice, compiled from various preclinical studies.
Table 1: Formulation and Dosing of Imatinib for In Vivo Mouse Studies
| Parameter | Details | Reference |
| Formulation Vehicle | Sterile Water | [6] |
| Balanced Salt Solution | [7] | |
| Route of Administration | Oral Gavage (p.o.) | [6][8][9] |
| Intraperitoneal (i.p.) | [4][10] | |
| Dosing Range (p.o.) | 50 - 250 mg/kg/day | [4][8][9][11] |
| Dosing Range (i.p.) | 2.5 - 200 mg/kg/day | [4][10] |
| Dosing Frequency | Once or twice daily | [4][6] |
| Treatment Duration | 5 days to several weeks, model-dependent | [4][8][9] |
Table 2: Pharmacokinetic Parameters of Imatinib in Mice
| Parameter | Value | Administration Route | Dose (mg/kg) | Reference |
| Tmax (Time to Max. Conc.) | ~2 hours | Oral | 100 | [12] |
| 1 - 3 hours | Oral | 120 - 180 | [10] | |
| Cmax (Max. Concentration) | 7.21 ± 0.99 µg/mL | Oral | 100 | [12] |
| t1/2 (Elimination Half-life) | ~2.3 hours | Oral | 100 | [12] |
| ~2.0 hours | Intravenous | 6.25 | [13] | |
| AUC0-∞ (Area Under Curve) | 27.61 µg·h/mL | Oral | 100 | [12] |
| 11.24 µg·h/mL | Intravenous | 6.25 | [13] | |
| Bioavailability | ~98% (in humans, mouse data suggests good oral absorption) | Oral | N/A | [1][14] |
Table 3: Efficacy of Imatinib in Mouse Xenograft Models
| Animal Model | Cell Line | Treatment Regimen | Efficacy Outcome | Reference |
| CML Model | BCR-ABL-transformed 32D cells | 50 mg/kg/day, i.p. | Dose-dependent inhibition of tumor growth | [4] |
| CML Model | K562-R (Imatinib-resistant) | 50 mg/kg/day, p.o. | Limited tumor growth inhibition alone; enhanced with combination therapy | [11] |
| SCLC Xenograft | H209 | 100 mg/kg, twice daily, p.o. | Modest growth inhibition (~35% smaller tumors than control) | [6] |
| SCLC Xenograft | H526 | 100 mg/kg, twice daily, p.o. | No effect on tumor growth | [6] |
| NSCLC Xenograft | A549 | 100 mg/kg/day, p.o. for 7 days | Improved delivery of subsequent chemotherapy | [8] |
Experimental Protocols
Preparation of Imatinib for In Vivo Administration
3.1.1. Oral Gavage Formulation
-
Materials: Imatinib mesylate powder, sterile distilled water.
-
Procedure:
-
Determine the required concentration of Imatinib based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the appropriate amount of Imatinib mesylate powder.
-
Dissolve the powder in sterile distilled water. Imatinib mesylate has its highest solubility at a pH of 5.5-5.8.[15] For concentrations used in typical animal studies (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume), solubility in water is generally sufficient.[6]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
The solution should be prepared fresh daily. If storage is necessary, it can be kept at 4°C for a maximum of 4 days.
-
3.1.2. Intraperitoneal Injection Formulation
-
Materials: Imatinib mesylate powder, sterile saline (0.9% NaCl) or sterile distilled water.
-
Procedure:
-
Follow the same steps as for the oral gavage formulation to calculate the required amount of Imatinib.
-
Dissolve the Imatinib powder in sterile saline or water to the final desired concentration.
-
Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter before injection.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
Administration Protocols in Mice
3.2.1. Oral Gavage (p.o.)
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administration: Once the needle is properly positioned in the stomach, slowly administer the Imatinib solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress, such as choking or difficulty breathing. This procedure should be performed by trained personnel.
3.2.2. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Restrain the mouse, exposing the abdomen. The two-person technique is preferred for safety.[16]
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid injuring the cecum or urinary bladder.[16]
-
Injection: Using an appropriate gauge needle (e.g., 25-27g), insert the needle with the bevel up at a 30-40° angle into the identified injection site.[16]
-
Administration: Aspirate briefly to ensure no fluid (blood or urine) is drawn back, then inject the Imatinib solution. The maximum recommended injection volume is typically <10 mL/kg.[16]
Representative In Vivo Efficacy Study Design (Xenograft Model)
-
Animal Model: Use immunodeficient mice (e.g., NCr nude or SCID mice).
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., K562 for CML, H209 for SCLC) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 80-100 mm³).[11]
-
Randomization: Randomize mice into treatment and control groups (e.g., n=6-10 mice per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., sterile water) using the same route and schedule as the treatment group.
-
Treatment Group: Administer Imatinib at the desired dose and schedule (e.g., 100 mg/kg, p.o., twice daily).[6]
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize animals and harvest tumors for further analysis (e.g., pharmacokinetics, western blotting).
Visualizations: Signaling Pathways and Workflows
Caption: c-Abl Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. droracle.ai [droracle.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. Treatment with imatinib improves drug delivery and efficacy in NSCLC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Imatinib Mesylate Reduces Neurotrophic Factors and pERK and pAKT Expression in Urinary Bladder of Female Mice With Cyclophosphamide-Induced Cystitis [frontiersin.org]
- 10. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduced exposure of imatinib after coadministration with acetaminophen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Safe dose of intravitreal imatinib and its effect on laser-induced choroidal neovascularization: a rat-model experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Experimental Design for Assessing c-ABL-IN-4 Efficacy in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction The c-Abl non-receptor tyrosine kinase is a critical signaling node involved in various cellular processes, including cell growth, survival, and morphogenesis.[1] Its aberrant activation, often through mutations or chromosomal translocations like the BCR-ABL fusion in Chronic Myeloid Leukemia (CML), is a key driver in several cancers.[2][3][4] Small molecule inhibitors targeting the c-Abl kinase domain have become a cornerstone of targeted cancer therapy.[3][5] This document provides a comprehensive experimental framework for evaluating the in vivo efficacy, pharmacokinetics, pharmacodynamics, and safety of a novel c-Abl inhibitor, exemplified as c-ABL-IN-4, using mouse xenograft models. A robust preclinical experimental design is essential for advancing promising kinase inhibitors toward clinical development.[6]
c-ABL Signaling Pathway
c-Abl kinase, upon activation by upstream signals such as growth factors (e.g., PDGF) or cellular stress, phosphorylates a multitude of downstream substrates.[7][8] This initiates signaling cascades that promote cancer cell proliferation, survival (resistance to apoptosis), and invasion.[7][9] Key pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades, which collectively drive oncogenesis.[9][10] Inhibition of c-Abl is designed to block these downstream signals, thereby arresting tumor growth.
Overall Experimental Workflow
A systematic workflow is critical for a comprehensive assessment of the inhibitor. The process begins with selecting an appropriate cancer cell line with documented c-Abl activity. This is followed by the establishment of a subcutaneous xenograft model in immunocompromised mice. Once tumors are established, the mice are randomized into treatment and control groups to evaluate efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity.
Experimental Protocols
Protocol: In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol details the steps to evaluate the anti-tumor activity of this compound in a mouse xenograft model.
A. Materials:
-
c-Abl dependent cancer cell line (e.g., K562 for BCR-ABL)
-
Immunocompromised mice (e.g., 6-8 week old female BALB/c nude or NOD-SCID mice).[11][12]
-
Cell culture medium, PBS, Trypsin-EDTA
-
Matrigel® or Cultrex® BME (optional, can improve tumor take rate).[13][14]
-
This compound, vehicle solution
-
Syringes (1 mL) with 27-30 gauge needles.[15]
-
Digital calipers
B. Procedure:
-
Cell Preparation: Culture cells under standard conditions. Harvest cells at 70-80% confluency, wash with PBS, and perform a cell count using a hemocytometer with trypan blue to ensure high viability.[15] Resuspend the cell pellet in sterile PBS or medium, optionally mixed 1:1 with Matrigel® on ice, to a final concentration of 20-50 x 10⁶ cells/mL.[14]
-
Animal Acclimatization: Allow mice to acclimatize for at least 5-7 days upon arrival.[15]
-
Tumor Cell Implantation: Anesthetize the mouse. Inject 100-200 µL of the cell suspension (typically 2-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.[14][15]
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[15]
-
Randomization and Treatment: When average tumor volume reaches 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group), ensuring similar average tumor volumes across groups.[11]
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Positive control (e.g., Imatinib), if applicable.
-
-
Drug Administration: Administer this compound and vehicle via the predetermined route (e.g., oral gavage (PO), intraperitoneal (IP)) and schedule (e.g., once daily for 21 days).
-
Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times weekly. Body weight loss is a general indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~1500-2000 mm³) or after a fixed duration. Euthanize mice and excise tumors for weighing and subsequent pharmacodynamic analysis.
Protocol: Pharmacokinetic (PK) Study
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
A. Materials:
-
Tumor-bearing or non-tumor-bearing mice
-
This compound formulated for IV and oral administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for drug quantification
B. Procedure:
-
Dosing: Administer a single dose of this compound to cohorts of mice (n=3 per time point) via both intravenous (for bioavailability calculation) and the intended therapeutic route (e.g., oral).[16][17]
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[16][18]
-
Plasma Preparation: Immediately process blood by centrifuging to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Distribution (Optional): At selected time points, euthanize mice and harvest tumors and key organs (liver, kidney, lung) to assess drug distribution.[16][18]
-
Quantification: Extract this compound from plasma and tissue homogenates. Analyze the concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).[17][19]
Protocol: Pharmacodynamic (PD) Biomarker Study
This protocol assesses whether this compound inhibits its target, c-Abl, in the tumor tissue.
A. Materials:
-
Tumors excised from the efficacy study
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Western blot or ELISA equipment and reagents
-
Primary antibodies: anti-phospho-c-Abl, anti-total-c-Abl, anti-phospho-Crkl (a direct c-Abl substrate), anti-total-Crkl, anti-GAPDH (loading control).
B. Procedure:
-
Sample Collection: Collect tumors from a satellite group of mice at specific time points after the final dose (e.g., 2, 8, and 24 hours) to capture the time course of target inhibition.
-
Protein Extraction: Snap-freeze tumors in liquid nitrogen immediately after excision. Homogenize the tissue and extract total protein using lysis buffer.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total target proteins.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Express target inhibition as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control group. A significant reduction in this ratio indicates target engagement.[3]
Protocol: In Vivo Toxicity Assessment
This protocol provides a preliminary assessment of the safety and tolerability of this compound.
A. Materials:
-
Mice from the efficacy study
-
Formalin and histology supplies
B. Procedure:
-
Clinical Observation: Throughout the efficacy study, monitor mice daily for clinical signs of toxicity, such as changes in posture, activity, fur texture, or signs of distress.[20]
-
Body Weight: Record body weight 2-3 times per week. A sustained body weight loss of >15-20% is a common endpoint criterion.
-
Gross Pathology: At the study endpoint, perform a necropsy and examine major organs (liver, spleen, kidneys, heart, lungs) for any visible abnormalities.
-
Histopathology: Fix the collected organs in 10% neutral buffered formalin. Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should examine the slides for any signs of drug-induced pathology.[20]
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy
| Treatment Group | Dose & Schedule | N | Final Tumor Volume (mm³ ± SEM) | TGI (%)* | Final Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle | -- | 10 | 1850 ± 210 | -- | +5.2 |
| This compound | 25 mg/kg, QD | 10 | 925 ± 150 | 50 | -2.1 |
| This compound | 50 mg/kg, QD | 10 | 410 ± 95 | 78 | -6.5 |
| Positive Control | 50 mg/kg, QD | 10 | 350 ± 80 | 81 | -4.0 |
*Tumor Growth Inhibition (TGI) calculated at the end of the study relative to the vehicle group.
Table 2: Key Pharmacokinetic Parameters (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (hr*ng/mL) | t½ (hr) |
|---|---|---|---|---|---|
| This compound | 25 | 1250 | 1.0 | 7500 | 4.5 |
| this compound | 50 | 2800 | 1.0 | 18200 | 4.8 |
Table 3: Pharmacodynamic Modulation in Tumors (8h post-last dose)
| Treatment Group | Dose (mg/kg) | N | p-c-Abl / Total c-Abl Ratio (Normalized) | p-Crkl / Total Crkl Ratio (Normalized) |
|---|---|---|---|---|
| Vehicle | -- | 5 | 1.00 ± 0.15 | 1.00 ± 0.12 |
| this compound | 50 | 5 | 0.18 ± 0.05 | 0.25 ± 0.08 |
Table 4: Summary of In Vivo Toxicity
| Treatment Group | Dose (mg/kg) | Max. Body Weight Loss (%) | Key Clinical Signs | Histopathological Findings |
|---|---|---|---|---|
| Vehicle | -- | -5.2 (gain) | None observed | No significant findings |
| this compound | 50 | -8.5 | Mild, transient lethargy | No significant findings |
References
- 1. Cytoplasmic signalling by the c-Abl tyrosine kinase in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Activation of Abl Family Kinases in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Abl is an effector of Src for growth factor-induced c-myc expression and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Mouse tumor xenograft model [bio-protocol.org]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. LLC cells tumor xenograft model [protocols.io]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
Application Notes: Techniques for Measuring c-Abl Inhibition by Small Molecules
Introduction
The c-Abl protein is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, adhesion, and survival.[1] Dysregulation of c-Abl activity, often due to genetic translocations like the formation of the BCR-ABL fusion protein, is a key driver in several cancers, most notably Chronic Myeloid Leukemia (CML).[2][3] Consequently, c-Abl has become a major target for the development of small molecule inhibitors.[4] Accurate and robust methods for measuring the inhibitory activity of these compounds are essential for both basic research and drug discovery.
These application notes provide an overview of common techniques used to quantify the inhibition of c-Abl by small molecules, complete with detailed protocols for key biochemical and cell-based assays.
c-Abl Signaling Pathway Overview
c-Abl is activated by a range of upstream signals, including growth factors, cell adhesion, and DNA damage.[1] Once active, it phosphorylates a multitude of downstream substrates, triggering cascades that regulate critical cellular functions. Small molecule inhibitors can block this activity, either by competing with ATP at the active site or by binding to an allosteric site to lock the kinase in an inactive conformation.[5][6]
Caption: Simplified c-Abl signaling pathway and point of intervention for small molecule inhibitors.
Biochemical Assays (In Vitro)
Biochemical assays utilize purified, recombinant c-Abl enzyme to measure the direct interaction and inhibitory effect of small molecules on kinase activity in a cell-free system.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a specific peptide substrate by c-Abl. The kinase, a biotinylated substrate peptide, and an anti-phosphotyrosine antibody labeled with a fluorescent donor are incubated together. A streptavidin-acceptor conjugate is then added, which binds to the biotinylated peptide. If the substrate is phosphorylated, the antibody also binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Caption: Workflow for a typical c-Abl TR-FRET kinase inhibition assay.
Protocol: TR-FRET Assay
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Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
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Dilute recombinant c-Abl kinase, biotinylated peptide substrate (e.g., Biotin-KKGEAIYAAPFA-NH₂), and ATP to desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the small molecule inhibitor in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
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In a 384-well assay plate, add 5 µL of the diluted small molecule inhibitor.
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Add 5 µL of the c-Abl enzyme solution.
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Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Prepare a detection solution containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and a Streptavidin-conjugated acceptor fluorophore (e.g., SA-APC).
-
Stop the kinase reaction by adding 5 µL of the detection solution containing EDTA.
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Incubate the plate at room temperature for 60 minutes, protected from light.
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-
Data Acquisition:
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Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against inhibitor concentration to determine the IC₅₀ value.
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Fluorescence Polarization (FP) Assay
This technique is often used as a competition binding assay to identify compounds that bind to a specific site on the c-Abl kinase, such as the myristoyl pocket for allosteric inhibitors.[7] A fluorescently labeled peptide ligand that binds to this pocket is used. When the labeled peptide is bound to the large c-Abl protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When a small molecule inhibitor displaces the labeled peptide, it tumbles much faster, leading to a decrease in polarization.
Protocol: FP Competition Binding Assay
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Reagent Preparation:
-
Prepare a binding buffer (e.g., PBS with 0.01% Tween-20).
-
Dilute kinase-dead mutant c-Abl protein (to prevent phosphorylation) and a fluorescently tagged peptide ligand (e.g., TAMRA-labeled myristoylated peptide) in the binding buffer.[8]
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Prepare serial dilutions of the test compound.
-
-
Binding Reaction:
-
In a black, low-volume 384-well plate, add the test compound.
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Add the c-Abl protein.
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Add the fluorescently tagged peptide ligand.
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Incubate at room temperature for 30-60 minutes, protected from light.
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-
Data Acquisition:
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Read the fluorescence polarization on a suitable plate reader.
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Plot the change in millipolarization (mP) units against the inhibitor concentration to calculate the IC₅₀.
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Cell-Based Assays (In Situ)
Cell-based assays measure the effect of inhibitors on c-Abl activity within a living cell, providing more biologically relevant data that accounts for factors like cell permeability and off-target effects.
Cellular Phosphorylation Assay (ELISA-based)
This assay quantifies the phosphorylation of c-Abl (autophosphorylation) or a key downstream substrate in cells.[2] It is commonly performed in CML cell lines like K562, which endogenously express the constitutively active BCR-ABL fusion protein.[2][3]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 4. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 6. Synergy and antagonism between allosteric and active-site inhibitors of Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided optimization of small molecule c-Abl activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
Troubleshooting & Optimization
Troubleshooting c-ABL-IN-4 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with c-ABL-IN-4 insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent inhibitor of the c-Abl tyrosine kinase, a key enzyme involved in various cellular processes, including cell growth, differentiation, and adhesion.[1] Dysregulation of c-Abl activity is implicated in several diseases, notably cancer.[2] Like many small molecule inhibitors, this compound is often hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and buffers.[1] This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A3: It is crucial to keep the final concentration of DMSO in your aqueous solution (e.g., cell culture medium) as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, although it is always best to determine the specific tolerance of your experimental system with a vehicle control.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is generally not recommended as it will likely result in poor solubility and precipitation. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q5: How should I store my this compound stock solution?
A5: Store the this compound stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Guide: Insolubility of this compound
This guide provides a systematic approach to troubleshoot issues related to the insolubility of this compound in your experiments.
dot
Caption: Troubleshooting workflow for addressing this compound insolubility.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The concentration of the inhibitor in the aqueous solution exceeds its solubility limit. | 1. Optimize Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, perform serial dilutions of the stock solution in the buffer. 2. Lower Final Concentration: If possible, reduce the final working concentration of this compound. Consider the IC50 value of the inhibitor to ensure the concentration remains effective. 3. Increase Solvent Concentration: If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., DMSO to 0.5%) might help. Always include a vehicle control with the same solvent concentration. |
| Cloudiness or precipitate in the stock solution | The inhibitor has not fully dissolved in the organic solvent. | 1. Ensure Complete Dissolution: Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. 2. Use a Higher Quality Solvent: Ensure the organic solvent (e.g., DMSO) is of high purity and anhydrous. |
| Precipitation over time in culture media | The inhibitor may be less stable in the complex environment of cell culture media, which contains salts and proteins. | 1. Prepare Fresh Working Solutions: Prepare the final working solution of this compound fresh before each experiment. 2. Use Serum: For cell-based assays, the presence of serum can sometimes help to stabilize hydrophobic compounds. |
| Inconsistent experimental results | Inconsistent inhibitor concentration due to precipitation. | Follow the recommended protocols for preparing and handling this compound solutions to ensure a consistent and soluble concentration in every experiment. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a clear, concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication for a few minutes can also aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
dot
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To prepare a soluble working solution of this compound in an aqueous buffer (e.g., cell culture medium) from a concentrated stock.
Materials:
-
Concentrated this compound stock solution (in DMSO)
-
Aqueous buffer (e.g., pre-warmed cell culture medium)
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For very low final concentrations, it is recommended to perform one or more serial dilutions of the stock solution in the aqueous buffer.
-
Final Dilution: Add the required volume of the stock solution (or intermediate dilution) to the final volume of the pre-warmed aqueous buffer. Crucially, add the stock solution to the buffer while vortexing or gently mixing the buffer. This rapid dispersion helps to prevent localized high concentrations of the inhibitor that can lead to precipitation.
-
Mix thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Use immediately: It is best to use the freshly prepared working solution immediately to minimize the risk of precipitation.
c-Abl Signaling Pathway
The c-Abl tyrosine kinase is a central node in a complex network of signaling pathways that regulate critical cellular functions. Its activity is tightly controlled, and its dysregulation can lead to diseases like cancer. This compound acts by inhibiting the kinase activity of c-Abl, thereby modulating these downstream signaling events.
dot
References
Optimizing c-ABL-IN-4 dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-ABL inhibitor, c-ABL-IN-4. The following information is intended to help optimize experimental dosage while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent tyrosine kinase inhibitor that targets the c-Abl kinase.[1][2] In normal cellular processes, c-Abl is involved in cell growth, differentiation, and responses to cellular stress.[3][4] In certain cancers, such as chronic myeloid leukemia (CML), the Bcr-Abl fusion protein exhibits constitutively active kinase activity, driving uncontrolled cell proliferation.[1][5] this compound and similar inhibitors typically function by competing with ATP for binding to the kinase domain of c-Abl, thereby inhibiting its downstream signaling pathways.[2][4]
Q2: What are the expected IC50 values for c-ABL inhibitors?
A2: The 50% inhibitory concentration (IC50) for c-ABL inhibitors can vary depending on the specific compound and the assay conditions. Below is a summary of reported IC50 values for several known c-Abl inhibitors to provide a reference range for potency.
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |
| PD173955 | Bcr-Abl Kinase | 1-2 | [1] |
| PD173955 | R10(+) Cells | 2 | [1] |
| PD173955 | RWLeu4 Cells | 10 | [1] |
| PD173955 | K562 Cells | 35 | [1] |
| Imatinib | Bcr-Abl Kinase | ~50 | [1] |
| Imatinib | R10(+) Cells | 50 | [1] |
| Imatinib | K562 Cells | >500 | [1] |
| Dasatinib | Bcr-Abl Kinase (unmutated) | ≤ 3 | [6] |
| Nilotinib | Bcr-Abl Kinase (unmutated) | ≤ 50 | [6] |
Q3: What are potential off-target effects of this compound and how can I assess them?
A3: While designed to be specific for c-Abl, tyrosine kinase inhibitors can exhibit off-target activity against other kinases, which may lead to unexpected cellular effects or toxicity.[7] For instance, some c-Abl inhibitors have been shown to also inhibit c-Kit and Src family kinases.[1][2]
To assess the off-target profile of this compound, a kinome scan is the recommended approach. This involves screening the inhibitor against a large panel of purified kinases to measure its binding affinity or inhibitory activity.[8] This will provide a comprehensive selectivity profile and help identify potential off-target kinases.
Q4: What are recommended starting concentrations for in vitro cell culture experiments?
A4: The optimal concentration of this compound will depend on the cell line and the specific experimental endpoint. Based on data from similar tyrosine kinase inhibitors, a common starting range for in vitro experiments is between 0.1 µM and 10 µM.[9] It is crucial to perform a dose-response curve to determine the effective concentration for your specific cell line and assay.
| Inhibitor Class | Typical In Vitro Concentration Range | Reference |
| Imatinib | 1 - 10 µM | [9] |
| Dasatinib | 0.1 - 1 µM | [9] |
| Nilotinib | 0.5 - 10 µM | [9] |
Troubleshooting Guide
Issue 1: Higher than expected cell death or toxicity observed.
-
Possible Cause: The concentration of this compound may be too high, leading to significant off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: If not already done, conduct a comprehensive dose-response experiment to identify the EC50 (half-maximal effective concentration) for the desired on-target effect and a toxic concentration.
-
Reduce Concentration: Lower the working concentration of this compound to a range that effectively inhibits c-Abl phosphorylation with minimal impact on cell viability.
-
Assess Off-Target Activity: Consider performing a kinome scan to identify other kinases that may be inhibited at the concentrations being used.[8]
-
Control for Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not contributing to toxicity.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in experimental procedures, cell culture conditions, or inhibitor stability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media composition. The quality of fetal bovine serum can be a critical variable.[9]
-
Inhibitor Preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. For example, a known c-Abl inhibitor like imatinib can serve as a positive control.[1]
-
Monitor On-Target Effect: Directly measure the phosphorylation status of c-Abl or a known downstream substrate (e.g., CrkL) via Western blot to confirm target engagement at the intended concentration.[1]
-
Issue 3: Lack of a clear dose-dependent effect.
-
Possible Cause: The concentration range tested may be too narrow or outside the effective range for the specific cell line. The inhibitor may also be unstable under the experimental conditions.
-
Troubleshooting Steps:
-
Broaden Concentration Range: Test a wider range of this compound concentrations, spanning several orders of magnitude (e.g., from nanomolar to micromolar).
-
Verify Inhibitor Activity: Confirm the activity of your this compound stock by testing it in a sensitive cell line or an in vitro kinase assay.
-
Check for Drug Efflux: Some cell lines may express drug efflux pumps that reduce the intracellular concentration of the inhibitor. This can be investigated using efflux pump inhibitors.
-
Assess Cell Line Sensitivity: The target cell line may have intrinsic resistance to c-Abl inhibition. Consider testing a cell line known to be sensitive to c-Abl inhibitors, such as K562 or other Bcr-Abl positive lines.[1]
-
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted for assessing the effect of this compound on the viability of myeloma cell lines.[10]
-
Materials:
-
96-well cell culture plates
-
Human myeloma cell lines (e.g., KMS-12-PE)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Treat the cells with a serial dilution of this compound at the desired concentrations. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for an additional 2 hours at 37°C.
-
Measure the optical density at 450 nm and 650 nm using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control cells.
-
2. Western Blot for c-Abl Phosphorylation
This protocol allows for the direct assessment of this compound's on-target activity.
-
Materials:
-
Cell culture dishes
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Bcr-Abl positive cell line (e.g., K562)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-phospho-c-Abl, anti-total c-Abl, anti-GAPDH (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere or grow to the desired density.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).[1]
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the phospho-c-Abl signal to total c-Abl and the loading control.
-
3. In Vitro Kinase Assay
This protocol can be used to determine the direct inhibitory effect of this compound on c-Abl kinase activity.
-
Materials:
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Recombinant active c-Abl kinase
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Kinase buffer
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ATP
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Specific c-Abl peptide substrate
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This compound
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Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant c-Abl kinase, kinase buffer, and the peptide substrate in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
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Visualizations
Caption: Simplified c-ABL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Cancer - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Inhibition of c-Abl to Induce Unfolded Protein Response and Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to c-ABL-IN-4 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the allosteric c-ABL inhibitor, c-ABL-IN-4. The information provided is based on established mechanisms of resistance to analogous allosteric ABL inhibitors, such as asciminib (ABL001).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the c-ABL tyrosine kinase. Unlike ATP-competitive inhibitors (e.g., imatinib, nilotinib) that bind to the ATP-binding site of the kinase domain, this compound binds to the myristoyl pocket on the C-terminal lobe of the kinase domain.[1][2] This binding induces and stabilizes an inactive conformation of the c-ABL kinase, effectively shutting down its catalytic activity.[3][4]
Q2: What are the known mechanisms of resistance to allosteric ABL inhibitors?
A2: Resistance to allosteric ABL inhibitors, and by extension likely to this compound, can be broadly categorized into two main types:
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BCR-ABL1-dependent resistance: This is primarily caused by mutations in the ABL kinase domain that interfere with drug binding. For allosteric inhibitors, these mutations are typically found in or near the myristoyl-binding pocket.[5][6]
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BCR-ABL1-independent resistance: This occurs when cancer cells survive and proliferate despite effective inhibition of the c-ABL kinase. Mechanisms include the upregulation of drug efflux pumps that reduce the intracellular concentration of the inhibitor and the activation of alternative signaling pathways that bypass the need for c-ABL signaling.[5][7][8]
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A3: If you observe a decrease in the efficacy of this compound in your cell culture experiments, consider the following initial steps:
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Confirm Inhibitor Integrity: Ensure the inhibitor stock solution is correctly prepared, stored, and has not degraded.
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Verify Cell Line Identity: Authenticate your cell line to rule out contamination or misidentification.
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Optimize Inhibitor Concentration and Treatment Duration: Perform a dose-response experiment to determine the IC50 value for your specific cell line and ensure you are using an appropriate concentration.
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Assess Cell Health: Monitor the overall health and growth rate of your cells, as changes in culture conditions can affect drug sensitivity.
If these initial checks do not resolve the issue, you may be dealing with acquired resistance. The following troubleshooting guides provide a more in-depth approach to investigating and overcoming resistance.
Troubleshooting Guides
Guide 1: Investigating Suspected Acquired Resistance
This guide outlines the experimental workflow to determine the mechanism of resistance in your cancer cell line.
Caption: Experimental workflow for investigating resistance to this compound.
Guide 2: Troubleshooting Specific Resistance Mechanisms
This guide provides a logical approach to addressing the potential causes of resistance identified in the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to [mdpi.com]
- 7. ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives | Anticancer Research [ar.iiarjournals.org]
- 8. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
How to improve the stability of c-ABL-IN-4 in solution
Welcome to the technical support center for c-ABL-IN-4. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on improving the stability of this compound in solution.
Disclaimer: this compound is a potent c-Abl inhibitor.[1] As specific stability and solubility data for this compound are not extensively published, the following recommendations are based on best practices for handling small molecule kinase inhibitors, particularly those with a pyrazolopyrimidine scaffold, and data available for other c-Abl inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, it is recommended to use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). Many kinase inhibitors, including those with pyrazolopyrimidine scaffolds, exhibit good solubility in DMSO.[2] For example, the well-known c-Abl inhibitor Imatinib can be dissolved in water up to 100 mg/mL, but for many research-grade inhibitors, DMSO is the preferred solvent for creating concentrated stock solutions.
Q2: How should I store the this compound stock solution?
A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For short-term storage of a few days, 4°C may be acceptable, but long-term storage should be at lower temperatures.[3][4]
Q3: My this compound precipitated out of my aqueous experimental buffer. What should I do?
A3: Precipitation in aqueous buffers is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
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Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration: If your experiment allows, you can increase the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of the solvent's potential effects on your biological system.
-
Use a solubility enhancer: Consider the use of solubility enhancers such as cyclodextrins or non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations.
-
pH adjustment: The solubility of some compounds is pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of your buffer might improve its solubility.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound in your experimental setup, you can perform a simple time-course experiment. Prepare your final working solution and incubate it under your experimental conditions (e.g., temperature, lighting). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound over time would indicate degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the stability of this compound in solution.
Problem: Inconsistent or lower-than-expected activity in cellular or biochemical assays.
This could be due to the degradation or precipitation of this compound. Follow the workflow below to troubleshoot this issue.
Troubleshooting workflow for inconsistent this compound activity.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides solubility information for the well-characterized c-Abl inhibitor, Imatinib, which can serve as a general reference.
| Compound | Solvent | Maximum Solubility |
| Imatinib Mesylate | Water | 100 mg/mL |
| Imatinib Mesylate | DMSO | ~100 mg/mL |
| Data for Imatinib is provided as a reference for a related c-Abl inhibitor.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of a Kinase Inhibitor
-
Materials:
-
Kinase inhibitor (e.g., this compound) in solid form
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of the solid inhibitor to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the inhibitor in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used if the compound is difficult to dissolve.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in amber vials to protect from light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantify the amount of intact this compound over time in an aqueous buffer.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
This compound working solution in the experimental buffer
-
Control samples (buffer only)
-
-
Procedure:
-
Prepare the this compound working solution in the desired experimental buffer.
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Incubate the remaining working solution under the experimental conditions (e.g., 37°C in an incubator).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and if necessary, quench any reaction and centrifuge to remove any precipitate.
-
Inject the supernatant onto the HPLC.
-
Develop a gradient elution method (e.g., 5% to 95% mobile phase B over 20 minutes) to separate this compound from potential degradation products.
-
Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of the compound).
-
Integrate the peak area of the this compound peak at each time point. A decrease in the normalized peak area over time indicates degradation.
-
Signaling Pathway and Logical Relationships
The stability of this compound is critical for its function as an inhibitor of the c-Abl tyrosine kinase. The c-Abl signaling pathway is involved in various cellular processes, and its aberrant activation is a hallmark of certain cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcr-abl Inhibitor IV, Imatinib [sigmaaldrich.com]
Addressing unexpected cellular responses to c-ABL-IN-4 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected cellular responses to c-ABL-IN-4 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a potent inhibitor of the c-Abl tyrosine kinase.[1] The expected primary effect of treating cells with this compound is the inhibition of signaling pathways downstream of c-Abl, which are involved in processes like cell proliferation, survival, and DNA damage response.[2][3][4]
Q2: I'm observing an increase in cell death, but it doesn't seem to be the intended apoptotic pathway. What could be happening?
A2: While c-Abl inhibition can induce apoptosis in some cancer cells, it can also trigger other forms of cell death, such as necrosis or autophagy-related cell death, depending on the cellular context.[5][6] It is also possible that at high concentrations, this compound has off-target effects on other kinases, leading to a different cell death mechanism. We recommend performing an Annexin V/PI staining assay to differentiate between apoptosis and necrosis.
Q3: My cells are showing resistance to this compound treatment. What are the possible reasons?
A3: Resistance to kinase inhibitors can arise from several factors, including:
-
Mutations in the c-Abl kinase domain: These mutations can prevent the inhibitor from binding effectively.
-
Upregulation of alternative signaling pathways: Cells may compensate for c-Abl inhibition by activating other pro-survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.
-
Increased drug efflux: Cells may upregulate transporter proteins that pump the inhibitor out of the cell.
Q4: I'm seeing a paradoxical activation of a downstream signaling pathway after treatment. Is this possible?
A4: Yes, paradoxical activation of signaling pathways in response to kinase inhibitors has been documented.[7][8] For instance, some BCR-ABL inhibitors have been shown to cause a paradoxical activation of the MAPK pathway in certain contexts.[9] This can be due to complex feedback loops within the signaling network or off-target effects of the inhibitor.
Troubleshooting Guides
Issue 1: Unexpectedly Low or High Cell Viability
If your cell viability results, for example from an MTT assay, are not as expected, consider the following:
| Possible Cause | Suggested Action |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal IC50 for your cell line. |
| Off-target effects | Review the literature for known off-target effects of similar c-Abl inhibitors. Consider using a secondary inhibitor with a different selectivity profile to confirm that the observed effect is due to c-Abl inhibition. |
| Cell line-specific responses | The effect of c-Abl inhibition can be highly dependent on the genetic background of the cell line. Ensure the chosen cell line has an active c-Abl pathway. |
| Paradoxical signaling | Investigate the activation status of key survival pathways like PI3K/Akt and MAPK/ERK via Western blot. |
Issue 2: Inconsistent Apoptosis Results
If you are observing variable or unexpected results from your apoptosis assays (e.g., Annexin V/PI staining):
| Possible Cause | Suggested Action |
| Suboptimal antibody/reagent concentration | Titrate your Annexin V and Propidium Iodide concentrations to find the optimal staining intensity for your cell type. |
| Incorrect gating during flow cytometry analysis | Ensure you have proper single-stain and unstained controls to set your gates accurately. |
| Induction of non-apoptotic cell death | Consider assays for other cell death mechanisms, such as measuring LDH release for necrosis or LC3-II conversion for autophagy via Western blot. |
| Delayed apoptotic response | Perform a time-course experiment to identify the optimal time point for observing apoptosis after treatment. |
Issue 3: Altered Phosphorylation of Downstream Targets
If you observe unexpected changes in the phosphorylation of proteins downstream of c-Abl:
| Quantitative Data Summary: Western Blot Analysis | |
| Target Protein | Observed Change (Fold change vs. control) |
| p-c-Abl (Tyr245) | User-generated data |
| p-c-Abl (Tyr412) | User-generated data |
| p-Akt (Ser473) | User-generated data |
| p-ERK1/2 (Thr202/Tyr204) | User-generated data |
This table should be populated with your experimental data.
| Possible Cause | Suggested Action |
| Off-target kinase inhibition/activation | Perform a kinome scan of this compound to identify potential off-target kinases. |
| Feedback loop activation | Inhibition of c-Abl may lead to the compensatory activation of other kinases that can phosphorylate the same downstream targets. |
| Kinase-independent functions of c-Abl | Some functions of c-Abl may not depend on its kinase activity.[10] Consider experiments with a kinase-dead c-Abl mutant. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of target proteins.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-c-Abl, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein.
Visualizations
References
- 1. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of the PI3K/Akt/GSK3 pathway downstream of BCR/ABL, Jak2-V617F, or FLT3-ITD downregulates DNA damage-induced Chk1 activation as well as G2/M arrest and prominently enhances induction of apoptosis. | Sigma-Aldrich [merckmillipore.com]
- 4. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 5. Suppression of autophagy by BCR/ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Targeting autophagy potentiates tyrosine kinase inhibitor–induced cell death in Philadelphia chromosome–positive cells, including primary CML stem cells [jci.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Paradoxical MAPK-activation in response to treatment with tyrosine kinase inhibitors in CML: flow cytometry loses track - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced ABL-inhibitor-induced MAPK-activation in T315I-BCR-ABL-expressing cells: a potential mechanism of altered leukemogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c-Abl activates p38 MAPK independently of its tyrosine kinase activity: Implications in cisplatin-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enhancing Brain Penetrance of c-ABL Kinase Inhibitors
This technical support center provides strategies, troubleshooting guides, and frequently asked questions (FAQs) for researchers aiming to enhance the brain penetrance of c-Abl kinase inhibitors, using the hypothetical inhibitor "c-ABL-IN-4" as a case study.
Disclaimer: The specific chemical structure and properties of a compound designated "this compound" are not publicly available. Therefore, this guide uses a representative, hypothetical molecule to illustrate common challenges and strategies in developing brain-penetrant kinase inhibitors. The principles and protocols described are broadly applicable to medicinal chemistry and drug discovery efforts in this area.
Part 1: Troubleshooting Guide
This section addresses common issues encountered when a promising c-Abl inhibitor shows poor brain penetrance.
Issue 1: Low Passive Permeability Across the Blood-Brain Barrier (BBB)
Symptoms:
-
Low apparent permeability (Papp) in Parallel Artificial Membrane Permeability Assays (PAMPA).
-
High polar surface area (PSA > 75 Ų) and/or high molecular weight (MW > 450 Da).
-
Multiple hydrogen bond donors (HBD > 3) and acceptors (HBA > 7).
Possible Causes & Solutions:
| Potential Cause | Suggested Medicinal Chemistry Strategies | Experimental Validation |
| High Polarity (High PSA) | - Replace polar functional groups (e.g., -COOH, -OH) with less polar bioisosteres (e.g., tetrazole, masked hydroxyls). - Introduce intramolecular hydrogen bonds to reduce the effective PSA. | Re-synthesize analogs and test in PAMPA-BBB assay. |
| High Molecular Weight | - Systematically truncate non-essential parts of the molecule. - Employ fragment-based drug design principles to identify a smaller, potent core. | Synthesize and test smaller analogs for c-Abl inhibition and permeability. |
| Excessive Hydrogen Bonding Capacity | - Methylate or replace N-H donors. - Replace carbonyls or other acceptors with less polar groups where possible without losing potency. | Evaluate new compounds in in-vitro permeability assays. |
Issue 2: High Efflux by Transporters at the BBB
Symptoms:
-
High efflux ratio (ER > 2) in the MDCK-MDR1 or Caco-2 permeability assays.
-
Low unbound brain-to-plasma concentration ratio (Kp,uu) in vivo, even with acceptable passive permeability.
Possible Causes & Solutions:
| Potential Cause | Suggested Medicinal Chemistry Strategies | Experimental Validation |
| Substrate for P-glycoprotein (P-gp/MDR1) | - Introduce bulky or rigid groups near P-gp recognition motifs. - Reduce the number of hydrogen bond acceptors. - Increase molecular rigidity to disfavor the conformational flexibility required for P-gp binding. | Test new analogs in the MDCK-MDR1 bidirectional permeability assay. |
| Substrate for Breast Cancer Resistance Protein (BCRP) | - Modify aromatic systems and anionic centers, as these are often recognized by BCRP. - Introduce subtle steric hindrance to disrupt binding to the transporter. | Utilize cell lines specifically overexpressing BCRP for permeability assays. |
Issue 3: Poor In Vivo Brain Exposure Despite Good In Vitro Permeability
Symptoms:
-
Acceptable in vitro permeability (PAMPA and low ER in MDCK-MDR1).
-
Low brain concentrations in rodent pharmacokinetic (PK) studies.
Possible Causes & Solutions:
| Potential Cause | Suggested Medicinal Chemistry Strategies | Experimental Validation |
| High Plasma Protein Binding | - Reduce lipophilicity (LogP). - Modify acidic or basic centers to alter protein binding characteristics. | Measure the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis. |
| Rapid Metabolism | - Identify metabolic "hotspots" through metabolic stability assays (microsomes, hepatocytes). - Block metabolism by introducing fluorine or deuterium at susceptible positions. | Conduct in vitro metabolic stability assays and in vivo PK studies with new analogs. |
| High Non-specific Brain Tissue Binding | - Reduce lipophilicity. - Introduce polar functionalities to decrease binding to brain lipids. | Measure the fraction of unbound drug in brain tissue (fu,brain) using brain homogenate binding assays. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties for a brain-penetrant kinase inhibitor?
A1: While there are no absolute rules, successful CNS drugs often exhibit the following properties:
| Property | Target Value | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules have better passive diffusion. |
| Lipophilicity (cLogP) | 1 - 3 | A balance is needed; too low and it won't cross the lipid membrane, too high and it can lead to high non-specific binding and poor solubility. |
| Polar Surface Area (PSA) | < 75 Ų | Lower PSA is associated with better BBB penetration. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer HBDs reduce polarity and improve permeability. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Fewer HBAs are generally preferred. |
| pKa | Basic pKa < 8.5 | Weakly basic compounds can have improved brain uptake. |
Q2: How do I choose between the PAMPA and MDCK-MDR1 assays for initial screening?
A2:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Use this for high-throughput screening of passive permeability. It is fast, cost-effective, and provides a good initial assessment of a compound's ability to cross a lipid membrane.
-
MDCK-MDR1 Assay: Use this assay to investigate the role of active efflux, specifically by the P-glycoprotein (P-gp) transporter. It is essential for compounds that show good passive permeability but poor in vivo brain exposure. An efflux ratio (Papp(B-A) / Papp(A-B)) of ≥ 2 suggests the compound is a P-gp substrate.
Q3: My compound is a P-gp substrate. What are the first structural modifications I should try?
A3: A common strategy is to reduce the number of hydrogen bond acceptors and increase the molecule's rigidity. P-gp often recognizes flexible molecules with multiple hydrogen bonding sites. Adding a bulky group or creating a macrocycle can disrupt the interaction with the transporter.
Q4: What is Kp,uu and why is it a critical parameter?
A4: Kp,uu is the unbound brain-to-plasma partition coefficient. It represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. It is considered the gold standard for assessing brain penetration because it accounts for plasma and brain tissue binding and reflects the concentration of the drug that is free to interact with its target (c-Abl) in the brain. A Kp,uu value close to 1 is often desired for CNS drugs that cross the BBB primarily by passive diffusion.
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the blood-brain barrier.
Methodology:
-
Prepare the Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Prepare Compound Solutions: Dissolve the test compound in a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM.
-
Load the Plates: Add the compound solution to the donor wells. Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantify: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Papp): The apparent permeability is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay
Objective: To determine if a compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture: Culture MDCK cells transfected with the human MDR1 gene on permeable filter supports in a 24- or 96-well format for 4-7 days until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates tight junctions have formed.
-
Permeability Measurement (A-to-B):
-
Add the test compound (typically 1-10 µM) to the apical (A) side of the monolayer.
-
Incubate for 1-2 hours at 37°C.
-
Collect samples from the basolateral (B) side at specified time points.
-
-
Permeability Measurement (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral (B) side.
-
Incubate under the same conditions.
-
Collect samples from the apical (A) side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions. The efflux ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B) An ER ≥ 2 is indicative of active efflux.
Protocol 3: In Vivo Rodent Pharmacokinetic Study for Brain Penetrance
Objective: To determine the brain and plasma concentrations of a compound over time and calculate key pharmacokinetic parameters, including Kp,uu.
Methodology:
-
Animal Dosing: Administer the compound to rodents (e.g., mice or rats) via the desired route (e.g., intravenous, oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples and brain tissue from cohorts of animals.
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Protein Binding Assays:
-
Determine the unbound fraction in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis or rapid equilibrium dialysis (RED).
-
-
Pharmacokinetic Analysis:
-
Calculate the area under the curve (AUC) for both plasma and brain concentration-time profiles.
-
Calculate the brain-to-plasma ratio: Kp = AUC_brain / AUC_plasma.
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,plasma / fu,brain).
-
Part 4: Visualizations
Caption: Workflow for optimizing brain penetrance of c-Abl inhibitors.
Caption: Simplified c-Abl signaling pathway in neurodegeneration.
Caption: Key molecular properties influencing brain penetrance.
Technical Support Center: Mitigating c-ABL-IN-4-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of c-ABL-IN-4, a potent c-Abl kinase inhibitor. The information herein is designed to help mitigate potential off-target cytotoxicity in non-cancerous cells while maximizing its therapeutic efficacy in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of the c-Abl protein.[1] By binding to the ATP-binding site of the c-Abl kinase domain, it prevents the transfer of phosphate from ATP to its downstream protein substrates. This inhibition blocks the signaling pathways that contribute to cell proliferation, survival, and migration in cancer cells where c-Abl is overactive.[1]
Q2: Why am I observing cytotoxicity in my non-cancerous control cell lines?
A2: While this compound is designed to target cancer cells with hyperactive c-Abl, it can also affect the basal c-Abl activity in healthy, non-cancerous cells. c-Abl kinase plays a role in various normal cellular processes, including cell cycle regulation, DNA damage response, and cytoskeletal dynamics.[2] Inhibition of these essential functions can lead to off-target cytotoxicity. The extent of this toxicity can depend on the cell type and the concentration of this compound used. Many kinase inhibitors have known off-target effects that can contribute to toxicity in non-cancerous cells.[3][4]
Q3: What are the known off-target effects of c-Abl inhibitors?
A3: Off-target effects of c-Abl inhibitors can vary. Some inhibitors have been shown to affect other kinases, such as Src family kinases, due to similarities in the ATP-binding pocket.[4] Such off-target inhibition can lead to a range of adverse effects. For instance, some BCR-ABL inhibitors have been associated with cardiovascular issues and other toxicities in clinical settings.[3] It is crucial to assess the selectivity profile of the specific inhibitor being used.
Q4: Can I reduce the concentration of this compound to minimize cytotoxicity in non-cancerous cells?
A4: Yes, reducing the concentration of this compound is a primary strategy to mitigate off-target cytotoxicity. It is recommended to perform a dose-response study to determine the optimal concentration that maximizes cancer cell death while minimizing the impact on non-cancerous cells. This therapeutic window can be narrow, so precise titration is essential.
Q5: Are there any known strategies to protect non-cancerous cells from this compound-induced toxicity?
A5: Several strategies can be explored. One approach is the co-administration of a cytoprotective agent that may selectively protect non-cancerous cells. Another strategy involves intermittent dosing schedules, which may allow normal cells to recover while still exerting a therapeutic effect on cancer cells. Additionally, the use of allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, is an emerging strategy to enhance selectivity and reduce off-target effects.[5][6]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Cancerous Control Cells
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | 1. Perform a dose-response curve with a wider range of concentrations on both your cancer and non-cancerous cell lines. 2. Determine the IC50 values for each cell line (see Table 1 for illustrative data). 3. Select a concentration that shows a significant therapeutic window. |
| Off-target effects of this compound. | 1. Review the kinase selectivity profile of this compound if available. 2. Consider using a more selective c-Abl inhibitor if off-target effects are a major concern. 3. Perform a Western blot analysis to assess the phosphorylation status of known off-target kinases. |
| Sensitivity of the non-cancerous cell line. | 1. Use a panel of different non-cancerous cell lines to determine if the observed cytotoxicity is cell-type specific. 2. Choose a less sensitive non-cancerous cell line for your control experiments if appropriate. |
Issue 2: Lack of Efficacy in Cancer Cells
| Possible Cause | Troubleshooting Steps |
| Sub-optimal concentration of this compound. | 1. Increase the concentration of this compound in your experiments. 2. Ensure the compound is fully dissolved and stable in your culture medium. |
| Resistance of the cancer cell line. | 1. Sequence the BCR-ABL kinase domain in your cancer cell line to check for resistance mutations, such as the T315I gatekeeper mutation.[7][8] 2. Consider combination therapy with other anti-cancer agents. |
| Incorrect assessment of cell viability. | 1. Use multiple methods to assess cell viability (e.g., MTT assay, trypan blue exclusion, and apoptosis assays). 2. Ensure your experimental timeline is appropriate for observing the effects of the inhibitor. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | c-Abl Status | Illustrative IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | BCR-ABL Positive | 0.5 |
| Ba/F3 | Pro-B | BCR-ABL (transfected) | 0.8 |
| A549 | Lung Carcinoma | Wild-type c-Abl | 15.2 |
| HEK293 | Embryonic Kidney | Wild-type c-Abl | 25.8 |
| HUVEC | Endothelial | Wild-type c-Abl | 32.5 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the concept of a therapeutic window. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Western Blot Analysis of c-Abl Phosphorylation
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Abl (Tyr245) and total c-Abl overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of c-Abl to Induce Unfolded Protein Response and Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting c-ABL-IN-4 treatment times for optimal target inhibition
Welcome to the technical support center for c-ABL-IN-4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments for effective c-Abl target inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment time for this compound to achieve maximal target inhibition?
A1: The optimal treatment time for this compound can vary depending on the cell type, experimental conditions, and the specific downstream signaling events being investigated. Based on studies with other potent c-Abl inhibitors like imatinib and dasatinib, significant inhibition of c-Abl phosphorylation and its downstream targets can be observed within minutes to a few hours. For instance, dephosphorylation of STAT5, a downstream target of BCR-ABL, has been observed to begin as early as 20-30 minutes after inhibitor treatment, with more sustained inhibition at 2 and 12 hours.[1]
We recommend performing a time-course experiment to determine the optimal incubation time for your specific experimental system. A typical time-course experiment might include harvesting cells at 0, 15, 30, 60, 120, and 240 minutes after this compound addition.
Q2: How can I confirm that this compound is inhibiting c-Abl kinase activity in my cells?
A2: The most common method to confirm c-Abl inhibition is to assess the phosphorylation status of c-Abl or its downstream substrates via Western blotting. A decrease in the phosphorylation of c-Abl at key activation loop residues (e.g., Tyr412) or of a known substrate like CrkL indicates successful target engagement and inhibition.
Q3: What are some known downstream targets of c-Abl that I can monitor to assess inhibitor efficacy?
A3: Besides c-Abl autophosphorylation, you can monitor the phosphorylation status of several downstream substrates. These include, but are not limited to:
-
CrkL (CT10 regulator of kinase-like): A prominent substrate of Bcr-Abl whose phosphorylation is a reliable indicator of Abl kinase activity.
-
STAT5 (Signal transducer and activator of transcription 5): Phosphorylation of STAT5 is a key event in Bcr-Abl-mediated signaling.
-
Parkin: c-Abl can phosphorylate Parkin, and inhibition of c-Abl can prevent this phosphorylation.[2]
-
α-synuclein: In the context of neurodegenerative disease research, c-Abl can phosphorylate α-synuclein.[2]
Q4: Are there potential off-target effects of this compound I should be aware of?
A4: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations or with prolonged treatment times. It is crucial to use the lowest effective concentration and the shortest necessary treatment time to minimize these effects. If you suspect off-target effects are influencing your results, consider using a structurally different c-Abl inhibitor as a control or performing a broader kinase inhibition profiling assay.
Q5: Can c-Abl inhibitors paradoxically activate any signaling pathways?
A5: While less common for c-Abl inhibitors compared to, for example, RAF inhibitors, paradoxical pathway activation can occur with kinase inhibitors. This can happen through various mechanisms, including feedback loops or the disruption of protein complexes. If you observe an unexpected increase in the phosphorylation of a protein in a related pathway, it may be indicative of a paradoxical effect. Careful analysis of multiple time points and inhibitor concentrations can help to characterize such phenomena.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of c-Abl phosphorylation observed. | Inactive inhibitor: The inhibitor may have degraded. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
| Insufficient inhibitor concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal IC50 for your cells. | |
| Short treatment time: The incubation time may not be sufficient for the inhibitor to exert its effect. | Perform a time-course experiment to identify the optimal treatment duration. | |
| High cell density: A high cell density can reduce the effective concentration of the inhibitor per cell. | Plate cells at a consistent and appropriate density for your experiments. | |
| High background in Western blot for phospho-proteins. | Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. | Titrate your antibodies to determine the optimal working concentration. |
| Inadequate blocking: The blocking step may be insufficient. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Consider using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). | |
| Insufficient washing: Residual unbound antibodies can cause high background. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. | Use cells within a consistent passage number range and ensure they are healthy and at a similar confluency for each experiment. |
| Inhibitor stability in media: The inhibitor may not be stable in cell culture media for the duration of the experiment. | Pyrazolopyrimidine-based inhibitors generally show good stability.[3] However, for long-term experiments (e.g., >24 hours), consider replenishing the media with fresh inhibitor. | |
| Unexpected cell death or morphological changes. | Off-target toxicity: The inhibitor may be affecting other kinases essential for cell survival at the concentration used. | Lower the concentration of this compound. If the effect persists, it may be an on-target effect in your specific cell model. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic at the final concentration. | Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | Starting Concentration | Recommended Time Course for Optimization |
| Hematopoietic cells (e.g., K562) | 10 - 100 nM | 15 min, 30 min, 1h, 2h, 4h |
| Neuronal cells | 50 - 500 nM | 30 min, 1h, 2h, 4h, 8h, 24h |
| Solid tumor cell lines | 100 nM - 1 µM | 1h, 2h, 4h, 8h, 24h |
Note: These are suggested starting points. The optimal conditions should be determined empirically for each specific cell line and experimental setup.
Table 2: Time-Dependent Dephosphorylation of Bcr-Abl Downstream Targets by Imatinib (Proxy Data)
| Time Point | p-STAT5 (% of control) | p-CRKL (% of control) |
| 18 min | ~50% | ~80% |
| 2 hours | ~10% | ~40% |
| 12 hours | ~10% | ~30% |
Data adapted from studies on imatinib in Ba/F3-BCR-ABL cells and is intended to provide a general timeframe for the expected onset of inhibition.[1]
Experimental Protocols
Protocol 1: Time-Course Analysis of c-Abl Inhibition by Western Blot
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture media.
-
Treatment: Treat the cells with the this compound containing media for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: At each time point, aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Abl (e.g., p-Abl Tyr412) or a phospho-substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Abl or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Simplified c-Abl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for time-course analysis of c-Abl inhibition.
Caption: Troubleshooting decision tree for lack of observed c-Abl inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Allosteric ABL Kinase Inhibitors: C-ABL-IN-4 vs. GNF-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two allosteric inhibitors of the Abelson (ABL) kinase: C-ABL-IN-4 and GNF-2. Allosteric inhibition of ABL kinase, particularly the constitutively active Bcr-Abl fusion protein found in chronic myeloid leukemia (CML), represents a promising therapeutic strategy to overcome resistance to traditional ATP-competitive inhibitors. This document outlines the mechanism of action, presents comparative quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathways and inhibitory mechanisms.
Mechanism of Allosteric Inhibition
Both this compound and GNF-2 are non-ATP competitive inhibitors that bind to the myristate-binding pocket of the ABL kinase domain.[1] This binding event induces a conformational change in the kinase, stabilizing an inactive state and preventing its catalytic activity. This mechanism is distinct from ATP-competitive inhibitors, which bind directly to the ATP-binding site. Allosteric inhibitors mimic the natural regulatory mechanism of c-Abl, where the binding of a myristoyl group to this pocket maintains the kinase in an autoinhibited conformation.[2][3][4][5]
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and GNF-2, allowing for a direct comparison of their biochemical potency and cellular activity.
| Parameter | This compound | GNF-2 | Reference |
| Biochemical Potency (IC50) | Data not publicly available | 267 nM (for Bcr-Abl) | [5][6] |
| Cellular Activity (IC50) | Potential for research in neurodegenerative diseases and cancer | 138 nM (in Ba/F3 p210 cells) | [7][8] |
| 273 nM (in K562 cells) | [8] | ||
| 268 nM (in SUP-B15 cells) | [8] | ||
| 194 nM (in Ba/F3 p185 Y253H mutant cells) | [4] | ||
| 268 nM (in Ba/F3 p210 E255V mutant cells) | [4] | ||
| Selectivity | Potent inhibitor of c-Abl | Selective for Bcr-Abl over a panel of 63 other kinases at 10 µM | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize ABL kinase inhibitors are provided below.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ABL kinase.
Protocol:
-
Reagents: Recombinant ABL kinase, biotinylated peptide substrate (e.g., Abltide), ATP, kinase buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT), test compounds (this compound or GNF-2), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the recombinant ABL kinase, the peptide substrate, and the kinase buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on Bcr-Abl activity.
Protocol:
-
Reagents: Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).[6][8][10][11]
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-CrkL
This assay assesses the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation of its downstream substrate, CrkL.
Protocol:
-
Reagents: Bcr-Abl positive cells, cell lysis buffer, primary antibodies (anti-phospho-CrkL and anti-total-CrkL or a loading control like beta-actin), HRP-conjugated secondary antibody, and a chemiluminescent substrate.[12][13][14][15]
-
Procedure: a. Treat cells with various concentrations of the test compounds for a defined period. b. Lyse the cells to extract total protein. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody against phospho-CrkL. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Add the chemiluminescent substrate and detect the signal using an imaging system. h. Strip the membrane and re-probe with an antibody for total CrkL or a loading control to ensure equal protein loading.
-
Data Analysis: The intensity of the phospho-CrkL bands is quantified and normalized to the total CrkL or loading control. The reduction in phospho-CrkL levels indicates the inhibitory activity of the compound.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways and mechanisms of inhibition discussed in this guide.
Caption: Bcr-Abl Signaling Pathways
Caption: Mechanism of Allosteric Inhibition
Caption: Experimental Workflow for Inhibitor Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Autoinhibition of Bcr-Abl through Its SH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. boneandcancer.org [boneandcancer.org]
- 9. ulab360.com [ulab360.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. nacalai.com [nacalai.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Cellular Activity of c-ABL-IN-4: A Comparative Guide
This guide provides a framework for validating the on-target activity of the c-ABL inhibitor, c-ABL-IN-4, within a cellular context. Performance is compared against established c-ABL tyrosine kinase inhibitors (TKIs) such as Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib. The methodologies and data presented serve as a benchmark for researchers engaged in the preclinical validation of novel kinase inhibitors.
The c-Abl non-receptor tyrosine kinase is a critical signaling molecule involved in various cellular processes, including cell growth, differentiation, adhesion, and migration.[1][2][3] Dysregulation of c-Abl activity, often through the formation of the BCR-ABL fusion protein, is a hallmark of Chronic Myeloid Leukemia (CML).[3][4][5] Therefore, potent and specific inhibition of c-Abl kinase activity in a cellular environment is a key validation step for any new therapeutic candidate targeting this pathway.
Comparative On-Target Cellular Potency
The efficacy of a c-ABL inhibitor in a cellular context is typically determined by its ability to inhibit the phosphorylation of direct downstream substrates, such as CrkL (CRK-like protein), and to suppress the proliferation of BCR-ABL-dependent cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison.
| Inhibitor | Cell Line | Assay Type | Cellular IC50 (nM) | Reference |
| This compound | K562 / Ba/F3 | p-CrkL / Proliferation | Data to be determined | |
| Imatinib | K562 | Bcr-Abl Activity | 150 | [6] |
| Nilotinib | K562 | Bcr-Abl Activity | 10 | [6] |
| Ba/F3 (BCR-ABL) | Proliferation | 15 - 450 | [7] | |
| Dasatinib | K562 | Bcr-Abl Activity | 1 | [6] |
| Ba/F3 (BCR-ABL) | Proliferation | 0.8 - 7.4 | [7] | |
| Bosutinib | Rat Fibroblasts | Src-dependent Proliferation | 100 | [8] |
| Ponatinib | K562 | Proliferation | 0.02 | [9] |
| Ba/F3 (BCR-ABL E334V) | Proliferation | 3 | [9] |
Experimental Protocols
Accurate validation of on-target activity requires robust and well-defined experimental protocols. Below are standard methodologies for assessing c-ABL inhibition in a cellular setting.
Cell Culture and Compound Treatment
-
Cell Lines:
-
K562: A human immortalized myelogenous leukemia line expressing the BCR-ABL fusion protein.
-
Ba/F3 p210: An IL-3 dependent murine pro-B cell line engineered to express BCR-ABL, rendering its proliferation IL-3 independent and BCR-ABL dependent.
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 wild-type cells, 10 ng/mL of murine IL-3 is added to the medium.
-
Compound Preparation: Inhibitors, including this compound, are dissolved in DMSO to create high-concentration stock solutions (e.g., 10 mM). Serial dilutions are prepared in culture medium to achieve the desired final concentrations for treatment. A DMSO-only control is run in parallel.
Western Blot for Phospho-CrkL (p-CrkL) Inhibition
This assay directly measures the inhibition of c-Abl kinase activity by assessing the phosphorylation status of its well-established substrate, CrkL.[10]
-
Protocol:
-
Seed K562 or Ba/F3 p210 cells in 6-well plates at a density of 1x10^6 cells/mL.
-
Treat cells with serial dilutions of the c-ABL inhibitor for a specified period (e.g., 2-4 hours).
-
Harvest cells by centrifugation and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated CrkL (p-CrkL) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total CrkL and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software to determine the ratio of p-CrkL to total CrkL.
-
Cellular Proliferation Assay
This assay assesses the inhibitor's ability to block the growth of cancer cells that are dependent on c-Abl activity for their proliferation and survival.
-
Protocol:
-
Seed Ba/F3 p210 cells in a 96-well, white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Add serial dilutions of the c-ABL inhibitor to the wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Signaling and Experimental Workflows
Diagrams are provided to illustrate the c-Abl signaling pathway and the experimental workflow for inhibitor validation.
Caption: Simplified c-Abl signaling pathway and point of inhibition.
Caption: Workflow for validating c-Abl inhibitor on-target activity.
References
- 1. Defying c-Abl signaling circuits through small allosteric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of c-ABL-IN-4 and Asciminib in CML models
A detailed head-to-head comparison between the investigational c-Abl inhibitor, c-ABL-IN-4, and the approved allosteric inhibitor, Asciminib (Scemblix), in Chronic Myeloid Leukemia (CML) models is not feasible at this time due to the limited publicly available preclinical data for this compound.
Information from chemical suppliers and patent documents identifies this compound as a potent inhibitor of the c-Abl kinase.[1][2][3][4][5] The compound is linked to patent WO2021048567A1 (compound 54) and is suggested to have potential applications in neurodegenerative diseases and cancer research.[1][2][4] However, crucial experimental data regarding its mechanism of action, efficacy in CML cell lines and animal models, and resistance profile are not available in the public domain.
In contrast, Asciminib is a well-characterized, first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor with extensive preclinical and clinical data. This guide will provide a comprehensive overview of Asciminib, with comparisons to the general classes of c-Abl inhibitors, to offer a valuable resource for researchers, scientists, and drug development professionals.
Asciminib: A Paradigm Shift in CML Treatment
Asciminib represents a significant advancement in CML therapy by employing a novel allosteric mechanism of inhibition.[6][7] Unlike ATP-competitive tyrosine kinase inhibitors (TKIs) that target the active site of the BCR-ABL1 kinase, Asciminib binds to the myristoyl pocket, inducing a conformational change that locks the kinase in an inactive state.[6][8][9] This distinct mechanism allows Asciminib to be effective against CML that is resistant to traditional TKIs, including cases with the challenging T315I mutation.[6]
Table 1: Quantitative Comparison of Asciminib and General Classes of c-Abl Inhibitors
| Feature | Asciminib (Allosteric STAMP Inhibitor) | ATP-Competitive TKIs (e.g., Imatinib, Nilotinib, Dasatinib) |
| Mechanism of Action | Binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation (allosteric inhibition).[6][8][9] | Competes with ATP for binding to the kinase active site.[10] |
| Efficacy against T315I Mutation | Effective as a single agent.[6] | Generally ineffective (except for Ponatinib).[10] |
| Resistance Profile | Resistance can emerge through mutations in the myristoyl pocket. | Resistance commonly arises from mutations in the ATP-binding site. |
| Selectivity | High selectivity for ABL1 kinase due to the unique binding pocket. | Can have off-target effects due to the conserved nature of the ATP-binding pocket across various kinases. |
| Clinical Approval | Approved for adult patients with Philadelphia chromosome-positive CML in chronic phase (Ph+ CML-CP) previously treated with two or more TKIs, and for adult patients with Ph+ CML-CP with the T315I mutation. | Various agents are approved for first- and subsequent-line treatment of CML. |
Signaling Pathways in CML and a-Abl Inhibition
The constitutively active BCR-ABL1 tyrosine kinase is the primary driver of CML. It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Both allosteric and ATP-competitive inhibitors aim to abrogate this aberrant signaling.
Caption: BCR-ABL1 signaling pathways and points of therapeutic intervention.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of c-Abl inhibitors. Below are generalized methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BCR-ABL1 kinase activity.
Methodology:
-
Recombinant BCR-ABL1 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound (e.g., Asciminib) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of a compound on CML cell lines.
Methodology:
-
CML cell lines (e.g., K562, Ba/F3 p210) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
The half-maximal effective concentration (EC50) is determined by plotting cell viability against the compound concentration.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of a compound in a CML mouse model.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a CML cell line.
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound via a specified route (e.g., oral gavage) and schedule.
-
Tumor volume or leukemic burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) is monitored over time.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics).
Caption: A generalized workflow for the preclinical development of a c-Abl inhibitor.
Conclusion
Asciminib has established a new therapeutic class for CML by successfully targeting an allosteric site on the BCR-ABL1 kinase. This approach provides a critical option for patients who have developed resistance or intolerance to ATP-competitive TKIs. While information on this compound is currently scarce, the continued exploration of novel c-Abl inhibitors with diverse mechanisms of action is crucial for expanding the therapeutic arsenal against CML and overcoming the challenges of drug resistance. Further disclosure of preclinical and clinical data for emerging inhibitors like this compound will be essential for a comprehensive understanding of their potential role in CML treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SmallMolecules.com | this compound (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 6. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of ABL Kinases: Therapeutic Potential in Cancer | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity Showdown: Allosteric Inhibitor c-ABL-IN-4 and its Edge Over Conventional c-Abl Inhibitors
In the landscape of targeted cancer therapy, the quest for kinase inhibitors with high specificity is paramount to maximizing efficacy while minimizing off-target effects. A comparative analysis of the allosteric inhibitor, represented by compounds like GNF-5, against traditional ATP-competitive inhibitors such as imatinib, nilotinib, dasatinib, and ponatinib, reveals a significant improvement in specificity for the allosteric class. This guide provides a detailed comparison supported by experimental data, protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Allosteric inhibitors of c-Abl, such as GNF-5 (a likely analog or representative of the c-ABL-IN-4 class), have demonstrated a remarkable degree of selectivity by binding to the myristoyl pocket of the Abl kinase domain. This binding site is not a universally conserved feature among kinases, affording these inhibitors a distinct advantage in specificity over their ATP-competitive counterparts which target the highly conserved ATP-binding pocket.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50/Kd values in nM) of GNF-5 and prominent ATP-competitive c-Abl inhibitors against c-Abl and a selection of common off-target kinases. Lower values indicate higher potency. Data is compiled from various kinase profiling studies.
| Target Kinase | GNF-5 (Allosteric) | Imatinib | Nilotinib | Dasatinib | Ponatinib |
| ABL1 (c-Abl) | 220 | 600 | 20 | <1 | 0.37 |
| SRC | >10,000 | >10,000 | >10,000 | 0.5 | 5.4 |
| KIT | >10,000 | 100 | 160 | 12 | 1.1 |
| PDGFRA | >10,000 | 100 | 71 | 28 | 1.1 |
| PDGFRB | >10,000 | >1,000 | 57 | 1 | 2.2 |
| LCK | >10,000 | >10,000 | >10,000 | 0.5 | 30.6 |
| LYN | >10,000 | >10,000 | 39 | 0.5 | 10.8 |
| DDR1 | - | >10,000 | 5 | 1.7 | - |
| VEGFR2 | - | >10,000 | 1,090 | 2.9 | 1.5 |
The data clearly illustrates that while ATP-competitive inhibitors, particularly dasatinib and ponatinib, exhibit high potency against c-Abl, they also inhibit other kinases at similar concentrations. Dasatinib, for instance, is a potent inhibitor of the SRC family kinases. Ponatinib, a pan-BCR-ABL inhibitor, also potently inhibits KIT, PDGFR, and VEGFR2. In contrast, GNF-5 shows remarkable selectivity for c-Abl, with minimal to no activity against the other kinases listed.
Signaling Pathways and Inhibition Mechanisms
The differential specificity of these inhibitors can be attributed to their distinct binding modes on the c-Abl kinase.
Caption: c-Abl signaling and inhibitor binding sites.
ATP-competitive inhibitors bind to the active site of the kinase, which is structurally similar across many kinases, leading to potential off-target inhibition. Allosteric inhibitors like GNF-5 bind to the myristoyl pocket, a site distant from the active site, inducing a conformational change that inhibits kinase activity. This allosteric site is unique to c-Abl, contributing to the inhibitor's high specificity.
Experimental Protocols for Kinase Inhibitor Profiling
The determination of inhibitor specificity is crucial and is typically achieved through comprehensive kinase profiling assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of a test compound against a broad panel of purified kinases.
Principle: These assays measure the ability of a compound to inhibit the activity of a kinase or to displace a known ligand from the kinase's active site.
Typical Workflow:
Caption: Experimental workflow for kinase profiling.
Detailed Methodologies:
-
Compound Preparation: The test inhibitor is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
Kinase Reaction Mixture: For each kinase in the panel, a reaction mixture is prepared in a microtiter plate. This typically includes:
-
The purified kinase.
-
A specific substrate (peptide or protein).
-
ATP (often at a concentration close to its Km for the kinase).
-
Reaction buffer containing necessary cofactors (e.g., MgCl2).
-
-
Inhibition Assay: The serially diluted compound is added to the kinase reaction mixtures and incubated for a specific period at a controlled temperature.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescence polarization, FRET, or specific antibodies to detect phosphorylated substrates.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Competition Binding Assays (e.g., KINOMEscan™): An immobilized ligand that binds to the ATP site of a wide range of kinases is used. The test compound's ability to displace this ligand is quantified.
-
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
The available data strongly suggests that allosteric c-Abl inhibitors, as represented by GNF-5, exhibit a significantly improved specificity profile compared to ATP-competitive inhibitors. By targeting the unique myristoyl pocket of c-Abl, these compounds avoid the off-target effects associated with the highly conserved ATP-binding site. This enhanced specificity holds great promise for the development of safer and more effective targeted therapies for cancers driven by aberrant c-Abl activity. The rigorous evaluation of inhibitor specificity through comprehensive kinase profiling is an indispensable step in the preclinical development of next-generation kinase inhibitors.
A Comparative Analysis of Pharmacokinetic Profiles of c-Abl Tyrosine Kinase Inhibitors
This guide provides a detailed comparison of the pharmacokinetic profiles of several key c-Abl tyrosine kinase inhibitors (TKIs) used in the treatment of cancers such as chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, supported by experimental data, to compare the absorption, distribution, metabolism, and excretion (ADME) properties of these critical therapeutic agents.
The c-Abl signaling pathway is a crucial regulator of various cellular processes. Its aberrant activation is a hallmark of certain leukemias. TKIs function by inhibiting this pathway, thereby controlling cancer cell proliferation and survival. Understanding the distinct pharmacokinetic characteristics of each inhibitor is vital for optimizing dosing strategies, managing drug-drug interactions, and predicting clinical outcomes.
Caption: Simplified c-Abl signaling pathway activated by various stimuli.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for five prominent c-Abl inhibitors: Imatinib, Dasatinib, Nilotinib, Bosutinib, and Ponatinib. These drugs, while sharing a common target in the BCR-ABL kinase, exhibit significant differences in their ADME profiles.
| Parameter | Imatinib | Dasatinib | Nilotinib | Bosutinib | Ponatinib |
| Bioavailability | ~98%[1][2][3] | Unknown, but suggested to be low (~14%)[4][5] | ~30% (increases with food)[6][7] | ~34% (increases with food)[8][9] | Not specified, but orally active[10][11] |
| Tmax (Time to Peak) | 1–4 hours[2][12][13] | 0.25–1.5 hours[4] | ~3 hours[6][14] | 4–6 hours[9][15] | ~4 hours |
| Half-life (t½) | ~18 hours[1][2] | 3–5 hours[4][16] | ~17 hours[14][17] | 32–39 hours[18] | 22-51 hours |
| Protein Binding | ~95%[1][3] | ~96%[16][19] | >98% | 94-96%[8] | >99% |
| Primary Metabolism | CYP3A4, CYP3A5[1][2] | CYP3A4[4][16][20] | CYP3A4[6][17] | CYP3A4[15][21] | CYP3A4, CYP2C8, CYP2D6, CYP3A5[10] |
| Active Metabolites | Yes (CGP74588)[1][2] | Yes (M4, M5, M6, M20, M24)[16][20] | No significant contribution[17] | No (generally considered inactive)[21] | Yes (N-desmethyl)[10] |
| Elimination | Predominantly feces (~81%)[1] | Predominantly feces (~85%)[16][22] | Predominantly feces (>90%)[17] | Predominantly feces (~91.3%)[9] | Predominantly feces (~87%) |
| Effect of Food | No significant impact[1][2] | High-fat meal increases AUC by 14%[16][22] | High-fat meal increases AUC by up to 82%[6][7] | High-fat meal increases AUC by ~1.7-fold[8][21] | High-fat meal may increase absorption |
Experimental Protocols
The pharmacokinetic data presented are typically derived from preclinical and clinical studies following a standardized workflow. Below is a generalized protocol for determining the pharmacokinetic profile of a new chemical entity (NCE) targeting c-Abl.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a c-Abl inhibitor in an in vivo model.
1. Animal Model Selection:
-
Studies often begin with rodent models, such as Sprague-Dawley rats or BALB/c mice.[23][24] The choice of species can depend on similarities in metabolic pathways to humans.
-
Animals are acclimatized for 3-5 days before the experiment.[23]
2. Formulation and Dosing:
-
The inhibitor is formulated in a suitable vehicle for both oral (PO) and intravenous (IV) administration.
-
Intravenous (IV) Group: A single dose is administered to determine parameters like clearance (CL) and volume of distribution (Vd).[23]
-
Oral (PO) Group: A single dose is administered to determine absorption characteristics (Cmax, Tmax) and oral bioavailability (F%).[24]
-
Dose levels are determined from prior in vitro efficacy and toxicity data.[23]
3. Sample Collection:
-
Following drug administration, blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[24]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma.[24]
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the parent drug and any major metabolites are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[24][25] This technique offers high sensitivity and specificity.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software.[24][25]
-
Key parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Absolute Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphyonline.com [graphyonline.com]
- 6. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. ClinPGx [clinpgx.org]
- 11. Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model‐Informed Dose Selection for Pediatric Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Pharmacology of tyrosine kinase inhibitors in chronic myeloid leukemia; a clinician’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. ClinPGx [clinpgx.org]
- 18. A phase I ascending single-dose study of the safety, tolerability, and pharmacokinetics of bosutinib (SKI-606) in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 20. ClinPGx [clinpgx.org]
- 21. ClinPGx [clinpgx.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 24. admescope.com [admescope.com]
- 25. criver.com [criver.com]
Validating the Therapeutic Potential of c-ABL Tyrosine Kinase Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl tyrosine kinase is a critical signaling node implicated in various cellular processes, including cell growth, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of several malignancies, most notably Chronic Myeloid Leukemia (CML), making it a prime therapeutic target. While the initial prompt specified "c-ABL-IN-4," a comprehensive search of scientific literature did not yield data for a compound with this designation. Therefore, this guide provides a comparative analysis of two well-characterized c-Abl inhibitors, Imatinib and Dasatinib , to illustrate the evaluation of therapeutic potential in patient-derived xenograft (PDX) models. PDX models are recognized for their ability to recapitulate the heterogeneity and microenvironment of human tumors, offering a more predictive preclinical platform for evaluating novel therapeutics.[3][4][5][6][7]
Comparative Efficacy of c-Abl Inhibitors in PDX Models
The following tables summarize the efficacy of Imatinib and Dasatinib in different patient-derived xenograft models. These data highlight the differential sensitivity of various tumor types to c-Abl inhibition.
Table 1: Imatinib Efficacy in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | Dosage | Efficacy Metric | Result | Reference |
| Hepatocellular Carcinoma (HCV-associated) | HCC-PDX | Not Specified | Tumor Growth Inhibition | Significant reduction in tumor growth | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | NSCLC Xenografts | 100 mg/kg daily | Tumor Growth Delay | Combination with docetaxel significantly delayed tumor growth | [9] |
| Small Cell Lung Cancer (SCLC) | H209 Xenograft | Not Specified | Tumor Growth Inhibition | Modest growth inhibition (~35% smaller tumors than control) | [10] |
| Gastrointestinal Stromal Tumor (GIST) | Imatinib-resistant GIST PDX | Not Specified | In vivo Efficacy | Less effective than Dasatinib in the resistant model | [11] |
Table 2: Dasatinib Efficacy in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | Dosage | Efficacy Metric | Result | Reference |
| Lung Cancer | LG52 (NSCLC) | 30 mg/kg | Tumor Growth Inhibition | Significantly inhibited tumor growth in SCID mice | [12][13] |
| TCF3-rearranged Acute Lymphoblastic Leukemia | TCF3-rearranged ALL PDX | Not Specified | Leukemic Peripheral Blood Chimerism | Significantly less leukemic chimerism compared to vehicle control | [14] |
| Imatinib-resistant Gastrointestinal Stromal Tumor (GIST) | Imatinib-resistant GIST PDX | Not Specified | In vivo Efficacy | Demonstrated in vivo efficacy over Imatinib | [11] |
| Precursor Cell Lymphoblastic Leukemia-Lymphoma | NCOR1-LYN expressing leukemic cells | Not Specified | In vivo Sensitivity | Leukemic cells were sensitive to dasatinib | [15] |
Experimental Protocols
A generalized workflow for validating the therapeutic potential of a c-Abl inhibitor in patient-derived xenografts is outlined below.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.[16][17]
-
Implantation: The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[17][18] For certain cancer types, orthotopic implantation may be performed to better mimic the tumor microenvironment.[4]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested and can be cryopreserved or serially passaged into new cohorts of mice for expansion.[18] Early passages are typically used for drug efficacy studies to maintain the fidelity of the original tumor.[17]
Drug Efficacy Studies
-
Cohort Formation: Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[12]
-
Drug Administration: The c-Abl inhibitor (e.g., Imatinib, Dasatinib) is administered to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured periodically (e.g., twice or three times a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[18]
-
Endpoint Analysis: The study continues until a defined endpoint is reached, such as the tumor reaching a maximum allowable size or a predetermined study duration.[18] At the end of the study, tumors are excised for further analysis.
-
Data Analysis: Treatment efficacy is assessed by comparing the tumor growth rates and final tumor volumes between the treatment and control groups. Metrics such as Tumor Growth Inhibition (TGI) are calculated.
Pharmacodynamic and Biomarker Analysis
-
Western Blotting: Tumor lysates are analyzed by western blotting to assess the inhibition of c-Abl and its downstream signaling pathways. Phosphorylation status of key proteins is examined.
-
Immunohistochemistry (IHC): Excised tumors are fixed, sectioned, and stained with antibodies against biomarkers of interest (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3) to assess the cellular response to treatment.
-
Genomic and Transcriptomic Analysis: DNA and RNA can be extracted from tumor samples to identify genetic mutations, gene expression changes, and potential biomarkers of drug sensitivity or resistance.
Visualizing Key Processes and Pathways
To better understand the underlying biology and experimental design, the following diagrams illustrate the c-Abl signaling pathway and the experimental workflow for PDX studies.
Caption: Simplified c-Abl signaling pathway and points of therapeutic intervention.
Caption: General workflow for evaluating c-Abl inhibitors in PDX models.
Caption: Logical framework for comparing c-Abl inhibitors in PDX studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine [frontiersin.org]
- 7. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of a Patient-Derived Xenograft Tumor From Hepatitis C-Associated Liver Cancer and Evaluation of Imatinib Treatment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with imatinib improves drug delivery and efficacy in NSCLC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Leukemic cells expressing NCOR1-LYN are sensitive to dasatinib in vivo in a patient-derived xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
Assessing the Synergistic Effects of c-Abl Inhibition with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized the treatment of various cancers, particularly those driven by specific kinase signaling pathways. The c-Abl tyrosine kinase, a key player in cell proliferation and survival, is a validated therapeutic target, most notably in the context of the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1] While ATP-competitive tyrosine kinase inhibitors (TKIs) have shown remarkable success, the emergence of resistance necessitates novel therapeutic strategies.[2]
This guide provides a comprehensive assessment of the synergistic effects of combining c-Abl inhibitors with other targeted therapies, with a focus on the allosteric inhibitor asciminib. By targeting a distinct site on the Abl kinase—the myristoyl pocket—asciminib offers a complementary mechanism of action to traditional ATP-competitive TKIs.[3][4] This dual-inhibition approach has shown promise in preclinical models and clinical trials for enhancing therapeutic efficacy and overcoming resistance.[5][6]
Quantitative Data Summary
The following tables summarize the performance of asciminib in combination with other targeted therapies from both preclinical and clinical studies.
Table 1: Preclinical Synergistic Effects of Asciminib with ATP-Competitive TKIs
| Combination | Cell Line/Model | Endpoint | Key Findings | Reference |
| Asciminib + Nilotinib | KCL-22 mouse xenograft | Tumor Regression, Resistance | Combination led to tumor regression and prevented the emergence of resistance mutations. | [3] |
| Asciminib + Imatinib | KCL-22 cells | Proliferation | Synergistic interactions observed at high degrees of inhibition. | [7][8] |
| Asciminib + Dasatinib | KCL-22 cells | Proliferation | Synergistic interactions observed at high degrees of inhibition. | [7][8] |
| Asciminib + Ponatinib | Ba/F3 cells with BCR-ABL1T315I and compound mutations | Cell Growth | Strong synergistic effects in inhibiting the growth of resistant CML cells. | [9][10] |
| Asciminib + Ponatinib | Primary CML stem cells (CD34+/CD38-) | Apoptosis | Synergistic induction of apoptosis in TKI-resistant CML stem cells. | [9] |
Table 2: Clinical Efficacy of Asciminib in Combination with ATP-Competitive TKIs (Phase 1 Studies)
| Combination | Disease | N | Recommended Phase 2 Dose (RP2D) | Key Efficacy Results | Reference |
| Asciminib + Imatinib | CML-CP/AP | 25 | Asciminib 40 or 60 mg QD + Imatinib 400 mg QD | 48-week MMR rate: 40.0% | [11][12] |
| Asciminib + Nilotinib | CML-CP/AP | 26 | Asciminib 40 mg BID + Nilotinib 300 mg BID | 48-week MMR rate: 27.3% | [11][12] |
| Asciminib + Dasatinib | CML-CP/AP | 32 | Asciminib 80 mg QD + Dasatinib 100 mg QD | 48-week MMR rate: 38.5% | [11][12] |
| Asciminib + Dasatinib + Prednisone | Ph+ ALL | 24 | Asciminib 80 mg QD + Dasatinib 140 mg QD | Day 84: 100% complete cytogenetic remission; 74% achieved BCR::ABL1 <0.1% | [13] |
CML-CP/AP: Chronic Myeloid Leukemia in Chronic or Accelerated Phase; MMR: Major Molecular Response; QD: Once Daily; BID: Twice Daily.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the synergistic effects of c-Abl inhibitors.
In Vitro Cell Proliferation and Synergy Assessment
-
Cell Culture: Human CML cell lines (e.g., KCL-22) or Ba/F3 murine pro-B cells engineered to express wild-type or mutant BCR-Abl are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Asciminib and ATP-competitive TKIs (e.g., imatinib, dasatinib) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations for the assays.
-
Proliferation Assay: Cells are seeded in 96-well plates and treated with a matrix of concentrations of asciminib alone, the partner TKI alone, and the combination of both drugs.
-
Viability Measurement: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Synergy Analysis: The quantitative data from the proliferation assays are analyzed using synergy models like the Loewe additivity or Bliss independence models.[14] The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][14][15]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used for the study.
-
Tumor Implantation: Human CML cells (e.g., KCL-22) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, asciminib alone, partner TKI alone, and the combination of both drugs. Drugs are administered orally at predetermined doses and schedules.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors may be excised for further analysis.[3]
Phase 1 Clinical Trial Design for Combination Therapy
-
Study Design: An open-label, dose-escalation study is conducted to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of the combination therapy.[6]
-
Patient Population: Patients with relapsed/refractory CML or Ph+ ALL who have previously been treated with other TKIs are enrolled.[2][6]
-
Dose Escalation: A 3+3 dose-escalation design is typically employed. Cohorts of 3-6 patients receive escalating doses of asciminib in combination with a fixed dose of the partner TKI (e.g., dasatinib).[6]
-
Safety and Tolerability Assessment: Dose-limiting toxicities (DLTs) are monitored during the first cycle of treatment to determine the MTD. Adverse events are graded according to standard criteria (e.g., CTCAE).[11][13]
-
Efficacy Assessment: Secondary endpoints include hematologic and molecular response rates, such as Major Molecular Response (MMR), which is a key indicator of treatment efficacy in CML.[11][13]
Visualizing Mechanisms and Workflows
c-Abl Signaling Pathway in Cancer
The c-Abl kinase is a non-receptor tyrosine kinase that participates in various signaling pathways regulating cell growth, survival, and migration.[16] In cancer, particularly in BCR-Abl positive leukemias, its constitutive activation drives oncogenesis through downstream effectors like the RAS/MAPK and PI3K/AKT pathways.[17]
Caption: Simplified c-Abl signaling pathway in cancer.
Dual Inhibition of BCR-Abl Kinase
Asciminib is an allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding pocket targeted by traditional TKIs like dasatinib and imatinib.[3] This dual-binding mechanism provides a synergistic effect by locking the kinase in an inactive conformation.[4]
Caption: Mechanism of dual BCR-Abl inhibition.
Experimental Workflow for Assessing Synergy
The process of evaluating the synergistic effects of a c-Abl inhibitor with another targeted therapy involves a structured workflow from in vitro studies to in vivo validation and potential clinical investigation.
Caption: Workflow for assessing synergistic drug effects.
References
- 1. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. oncodaily.com [oncodaily.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asciminib and ponatinib exert synergistic anti-neoplastic effects on CML cells expressing BCR-ABL1T315I-compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapies with ponatinib and asciminib in a preclinical model of chronic myeloid leukemia blast crisis with compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Asciminib in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytoplasmic signalling by the c-Abl tyrosine kinase in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of Abl Family Kinases in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The significance of allosteric inhibition for overcoming drug resistance.
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in modern medicine, rendering many conventional therapies ineffective. In the realm of targeted therapy, particularly in oncology, resistance mechanisms often involve mutations in the drug's target protein, preventing the binding of orthosteric inhibitors that compete with the natural substrate at the active site. Allosteric inhibition, a strategy that targets sites on a protein distinct from the active site, has emerged as a powerful approach to circumvent these resistance mechanisms. By binding to these allosteric sites, these inhibitors induce conformational changes that inactivate the protein, often irrespective of mutations at the orthosteric site. This guide provides a comparative analysis of allosteric versus orthosteric inhibitors in the context of drug resistance, supported by experimental data and detailed methodologies for key assays.
The Allosteric Advantage in Combating Resistance
Orthosteric inhibitors, while often potent, are susceptible to resistance mutations that alter the geometry or chemical properties of the active site. Allosteric inhibitors, by virtue of their different binding sites, can often retain their efficacy against these mutated proteins. Furthermore, the combination of allosteric and orthosteric inhibitors can create a synergistic effect, enhancing therapeutic efficacy and potentially delaying or preventing the emergence of resistance.
Case Study 1: Asciminib (ABL001) for Drug-Resistant Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib and nilotinib have revolutionized CML treatment, the T315I "gatekeeper" mutation confers resistance to most of these drugs. Asciminib (ABL001) is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of ABL1, inducing an inactive conformation.[1]
Quantitative Comparison of Asciminib and Orthosteric TKIs
| Drug Class | Drug | Target | Resistant Mutation | Efficacy Metric | Value | Reference |
| Allosteric Inhibitor | Asciminib (ABL001) | BCR-ABL1 | T315I | IC50 (KCL-22 cells) | 30 mg/kg (in vivo) | [2] |
| Orthosteric Inhibitor | Imatinib | BCR-ABL1 | T315I | IC50 (Ba/F3 cells) | >10,000 nM | |
| Orthosteric Inhibitor | Nilotinib | BCR-ABL1 | T315I | IC50 (Ba/F3 cells) | >5,000 nM | |
| Combination Therapy | Asciminib + Nilotinib | BCR-ABL1 | T315I | Tumor Regression (xenograft) | Complete & Sustained | [1] |
Table 1: Comparison of the in vitro and in vivo efficacy of Asciminib and orthosteric TKIs against the T315I resistant mutant of BCR-ABL1.
Clinical Efficacy of Asciminib Combinations
A phase 1 clinical trial investigated the combination of asciminib with imatinib, nilotinib, or dasatinib in heavily pretreated CML patients. The results demonstrated promising efficacy in this difficult-to-treat population.
| Combination Therapy | Patient Population | Efficacy Metric | Response Rate | Time to Response (Median) | Reference |
| Asciminib + Imatinib | Previously treated CML | Major Molecular Response (MMR) | 55% (at 432 weeks) | 20.9 weeks | [3] |
| Asciminib + Nilotinib | Previously treated CML | Major Molecular Response (MMR) | 36.4% (at 432 weeks) | 20.1 weeks | [3] |
| Asciminib + Dasatinib | Previously treated CML | Major Molecular Response (MMR) | 57.7% (at 432 weeks) | 22.1 weeks | [3] |
Table 2: Clinical trial data for Asciminib in combination with orthosteric TKIs in CML patients.[3]
Experimental Protocols
In Vitro Kinase Assay (General Protocol):
-
Reagents: Recombinant BCR-ABL1 (wild-type and T315I mutant), biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (Asciminib, Nilotinib), and a detection reagent (e.g., HTRF KinEASE-TK).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents. f. Incubate for 60 minutes at room temperature. g. Read the plate on a suitable plate reader to determine the amount of phosphorylated substrate. h. Calculate IC50 values using a non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®):
-
Cell Lines: Ba/F3 cells engineered to express wild-type or T315I mutant BCR-ABL1.
-
Procedure: a. Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. b. Add serial dilutions of the test compounds to the wells. c. Incubate for 72 hours at 37°C in a 5% CO2 incubator. d. Equilibrate the plate to room temperature for 30 minutes. e. Add CellTiter-Glo® Reagent to each well (volume equal to the culture volume). f. Mix on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure luminescence using a luminometer. i. Calculate cell viability as a percentage of the untreated control and determine GI50 values.[4][5][6][7]
Case Study 2: JBJ-09-063 for Drug-Resistant Non-Small Cell Lung Cancer (NSCLC)
Activating mutations in the Epidermal Growth Factor Receptor (EGFR) are common drivers of NSCLC. While first and second-generation EGFR TKIs are effective, resistance often develops, most commonly through the T790M mutation. The third-generation TKI, osimertinib, is active against T790M, but subsequent resistance can arise via the C797S mutation. JBJ-09-063 is a mutant-selective allosteric EGFR inhibitor that has shown efficacy against these resistant forms.
Quantitative Comparison of JBJ-09-063 and Orthosteric EGFR Inhibitors
| Drug | Target EGFR Mutant | IC50 (nM) | Reference |
| JBJ-09-063 (Allosteric) | L858R | 0.147 | [8] |
| L858R/T790M | 0.063 | [8] | |
| L858R/T790M/C797S | 0.083 | [8] | |
| Gefitinib (Orthosteric) | L858R | 10 | |
| L858R/T790M | >1000 | ||
| Osimertinib (Orthosteric) | L858R | 15 | |
| L858R/T790M | 1 | ||
| L858R/T790M/C797S | >1000 |
Table 3: In vitro potency (IC50) of JBJ-09-063 compared to orthosteric EGFR inhibitors against various EGFR mutations.[8]
In Vivo Efficacy of JBJ-09-063
In mouse xenograft models of NSCLC with EGFR mutations, JBJ-09-063 demonstrated significant anti-tumor activity, both as a single agent and in combination with osimertinib.
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition | Reference |
| H1975 (L858R/T790M) | JBJ-09-063 | 50 mg/kg, QD | Significant regression | [9] |
| H1975 (L858R/T790M) | Osimertinib | 25 mg/kg, QD | Significant regression | [9] |
| DFCI52 (L858R/T790M/C797S) | JBJ-09-063 + Osimertinib | 50 mg/kg + 25 mg/kg, QD | Synergistic tumor regression | [10] |
Table 4: In vivo efficacy of JBJ-09-063 in NSCLC xenograft models.[9][10]
Experimental Protocols
Ba/F3 Cell Proliferation Assay:
-
Cell Culture: Ba/F3 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1 ng/mL of murine IL-3. For drug testing, IL-3 is withdrawn to make the cells dependent on the expressed EGFR mutant for survival and proliferation.
-
Procedure: The CellTiter-Glo® assay, as described above, is typically used to assess cell viability after a 72-hour incubation with the test compounds.
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: 5 x 10^6 NSCLC cells (e.g., H1975 or patient-derived xenograft cells) in a solution of PBS and Matrigel are subcutaneously injected into the flank of each mouse.[8][11][12][13]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width^2)/2 is used to calculate tumor volume.
-
Treatment: Once tumors reach a certain size (e.g., 150-200 mm^3), mice are randomized into treatment groups. Drugs are administered orally or via intraperitoneal injection at the specified doses and schedule.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor growth inhibition is calculated and statistically analyzed.
Conclusion
Allosteric inhibition represents a validated and highly promising strategy to overcome drug resistance in targeted therapies. The examples of asciminib and JBJ-09-063 demonstrate the potential of this approach to effectively target clinically relevant resistance mutations that render conventional orthosteric inhibitors inactive. The ability to combine allosteric and orthosteric inhibitors offers a powerful therapeutic paradigm to enhance efficacy and combat the evolution of drug resistance. Continued research and development in the field of allosteric modulation will undoubtedly lead to new and more durable treatment options for a range of diseases.
References
- 1. The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: A Phase I Study of Asciminib (ABL001) in Combination with Dasatinib and Prednisone for BCR-ABL1-Positive ALL and Blast Phase CML in Adults [ash.confex.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ee]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. toolify.ai [toolify.ai]
- 10. youtube.com [youtube.com]
- 11. 2.6. In vivo xenograft studies [bio-protocol.org]
- 12. In vivo tumor xenograft studies [bio-protocol.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of c-ABL-IN-4: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the small molecule kinase inhibitor, c-ABL-IN-4, is paramount in a laboratory setting. This guide provides essential information on its handling, potential hazards, and step-by-step disposal procedures.
As a potent c-Abl kinase inhibitor, this compound is a valuable tool in research and drug development. However, like many small molecule inhibitors, it requires careful handling and disposal to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide synthesizes safety and disposal information from analogous c-Abl inhibitors, such as Imatinib and Nilotinib, to establish best practices.
Potential Hazard Profile of this compound
The following table summarizes the potential hazards associated with this compound, based on the toxicological profiles of similar kinase inhibitors. It is crucial to handle this compound as if it possesses these characteristics.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Carcinogenicity | Suspected of causing cancer. | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][2] | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P314: Get medical advice/attention if you feel unwell. |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects.[2][3] | P273: Avoid release to the environment. P391: Collect spillage. |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Disposal of Unused Solid this compound
-
Objective: To safely dispose of expired or unwanted solid this compound.
-
Materials:
-
Original container of this compound
-
Chemical waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
-
Procedure:
-
Ensure the original container of this compound is tightly sealed.
-
Place the sealed container into a larger, designated chemical waste container.
-
The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols.
-
Store the waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Disposal of this compound Solutions
-
Objective: To safely dispose of solutions containing this compound.
-
Materials:
-
Solution of this compound
-
Appropriate aqueous or non-aqueous waste container (clearly labeled)
-
PPE: safety goggles, lab coat, nitrile gloves
-
-
Procedure:
-
Do not pour this compound solutions down the drain. This is to prevent release into the aquatic environment.[2][3]
-
Pour the this compound solution into the appropriate, labeled hazardous waste container (e.g., "Halogenated Solvent Waste" or "Aqueous Waste with Organic Residues").
-
The waste container must be kept closed when not in use.
-
Store the waste container in a designated, secure area.
-
Arrange for pickup by a certified hazardous waste management company for incineration in an approved, controlled furnace.[2]
-
Decontamination of Glassware and Surfaces
-
Objective: To decontaminate laboratory equipment and surfaces that have come into contact with this compound.
-
Materials:
-
Contaminated glassware and surfaces
-
Appropriate solvent for cleaning (e.g., ethanol or isopropanol)
-
Paper towels or absorbent pads
-
Designated solid waste container
-
PPE: safety goggles, lab coat, nitrile gloves
-
-
Procedure:
-
Rinse contaminated glassware with a suitable solvent to dissolve the this compound residue.
-
Collect the rinse solvent as hazardous waste in the appropriate liquid waste container.
-
Wipe down surfaces with a cloth or paper towel dampened with the cleaning solvent.
-
Place the used paper towels or cloths into a sealed bag and dispose of them in the designated solid chemical waste container.
-
After initial decontamination, glassware can be washed with soap and water.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific safety guidelines and a certified waste disposal partner for local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
